molecular formula C9H19NO B1380202 1-(Azepan-2-yl)propan-2-ol CAS No. 1506449-63-3

1-(Azepan-2-yl)propan-2-ol

Número de catálogo: B1380202
Número CAS: 1506449-63-3
Peso molecular: 157.25 g/mol
Clave InChI: ODOKIGUNVGCUOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Azepan-2-yl)propan-2-ol ( 1506449-63-3) is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This amino alcohol features a propan-2-ol chain linked to an azepane (a seven-membered nitrogen-containing heterocycle) at the 2-position, a structure that classifies it as a vicinal amino alcohol . This specific molecular architecture is of significant interest in organic and medicinal chemistry. Compounds containing the vicinal amino alcohol motif are recognized as valuable intermediates and building blocks in pharmaceutical research . The azepane ring system is a privileged structure in drug discovery, present in various bioactive molecules. The integration of this ring with an amino alcohol functional group suggests potential utility in the synthesis of more complex nitrogen-containing target molecules. Researchers can employ this compound as a key synthon in the development of new chemical entities, leveraging its functional groups for further chemical modifications. Its structure lends itself to applications in asymmetric synthesis and the preparation of ligands for catalysis . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(azepan-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(11)7-9-5-3-2-4-6-10-9/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOKIGUNVGCUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(Azepan-2-yl)propan-2-ol: Structural Architecture, Mechanistic Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Azepan-2-yl)propan-2-ol (CAS: 1506449-63-3) is a highly versatile, conformationally flexible building block increasingly utilized in medicinal chemistry and specialized drug discovery pipelines[1]. Featuring a seven-membered azepane ring substituted with a 2-hydroxypropyl moiety at the α -position, this compound serves as a critical intermediate for synthesizing complex bicyclic systems and acts as an advanced bioisostere for traditional piperidine-based scaffolds[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties. Here, we will dissect the physicochemical profile, detail a self-validating synthetic protocol rooted in organolithium chemistry, and map its structural applications in modern pharmacophore design.

Chemical Identity & Physicochemical Profiling

The structural core of 1-(azepan-2-yl)propan-2-ol consists of a saturated seven-membered nitrogen heterocycle (azepane) with an α -substitution[1]. The presence of two chiral centers (C2 of the azepane ring and C2 of the propanol chain) dictates that the compound inherently exists as a mixture of diastereomers unless synthesized asymmetrically or resolved post-synthesis.

To facilitate rapid comparison for library design, the quantitative physicochemical data is summarized below:

PropertyValue
IUPAC Name 1-(azepan-2-yl)propan-2-ol
CAS Number 1506449-63-3[1]
Molecular Formula C9H19NO[1]
Molecular Weight 157.25 g/mol [1]
Hydrogen Bond Donors 2 (-OH, -NH)
Hydrogen Bond Acceptors 2 (O, N)
Ring System 7-membered (Azepane)

Mechanistic Synthesis & Experimental Protocols

The synthesis of α -substituted azepanes is notoriously challenging due to the conformational flexibility and transannular interactions inherent to seven-membered rings[2]. The most robust, scalable method for appending the 2-hydroxypropyl chain relies on the directed α -lithiation of an N-Boc protected azepane, followed by the nucleophilic ring-opening of propylene oxide ()[3].

Causality in Reagent Selection:
  • sec-BuLi vs. n-BuLi: While n-BuLi can be utilized, sec-BuLi is preferred. Its increased steric bulk minimizes unwanted nucleophilic attack on the Boc carbonyl group, heavily favoring deprotonation at the sterically accessible α -position[4].

  • TMEDA (Tetramethylethylenediamine): Essential for breaking up organolithium hexamers into highly reactive monomers/dimers. This accelerates the deprotonation rate and ensures complete conversion at cryogenic temperatures[3].

  • BF3·OEt2 (Boron trifluoride etherate): The α -lithiated azepane is a bulky nucleophile. BF3·OEt2 acts as a Lewis acid to pre-activate the epoxide (propylene oxide), significantly lowering the activation energy for the ring-opening event and preventing premature quenching of the anion.

SynthWorkflow A N-Boc-Azepane B alpha-Lithiated Intermediate A->B sec-BuLi, TMEDA -78 °C, THF C N-Boc-1-(Azepan-2-yl) propan-2-ol B->C Propylene Oxide BF3·OEt2, -78 °C to RT D 1-(Azepan-2-yl) propan-2-ol (Target) C->D TFA, DCM 0 °C to RT

Fig 1: Synthetic workflow for 1-(azepan-2-yl)propan-2-ol via alpha-lithiation.

Self-Validating Experimental Protocol

Step 1: α -Lithiation

  • Charge an oven-dried Schlenk flask with N-Boc-azepane (1.0 eq) and anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Add TMEDA (1.2 eq) and cool the system to -78 °C using a dry ice/acetone bath.

    • Causality: Strict temperature control at -78 °C is critical to prevent the lithiated intermediate from undergoing Boc-group migration (an intramolecular rearrangement)[3].

  • Dropwise add sec-BuLi (1.2 eq, 1.4 M in cyclohexane) over 15 minutes. Stir at -78 °C for 2 hours.

    • Validation Check: Quench a 0.1 mL aliquot with MeOD. GC-MS must show >95% deuterium incorporation at the α -position (observed as an M+1 peak shift).

Step 2: Epoxide Ring Opening 4. In a separate flask, pre-mix propylene oxide (1.5 eq) and BF3·OEt2 (1.5 eq) in THF at -78 °C for 10 minutes, then transfer this mixture dropwise to the lithiated azepane solution. 5. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight. 6. Quench with saturated aqueous NH4Cl and extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc) to yield the N-Boc protected intermediate.

Step 3: Deprotection 7. Dissolve the intermediate in DCM (0.1 M) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 eq) dropwise. 8. Stir for 2 hours, allowing the mixture to warm to room temperature. Concentrate under reduced pressure, neutralize with 1M NaOH, and extract with 10% MeOH/DCM.

  • Validation Check: 1H NMR (CDCl3) must show the complete disappearance of the intense 9H singlet at ~1.45 ppm (Boc group) and the appearance of a broad singlet for the free amine (-NH) and hydroxyl (-OH) protons. LC-MS will confirm the exact mass [M+H]+ = 158.2.

Pharmacological Applications & Bioisosterism

In modern drug discovery, the azepane ring is frequently deployed as a bioisostere for piperidine[2]. The expansion from a six-membered to a seven-membered ring introduces additional conformational flexibility, allowing the scaffold to adopt multiple distinct puckered conformations (e.g., twist-chair). This flexibility can significantly enhance binding affinity to target proteins by allowing the molecule to better mold to dynamic binding pockets, a strategy often evaluated in kinase modulation pathways such as GSK-3 ()[5].

Furthermore, the 1,3-amino-alcohol motif present in 1-(azepan-2-yl)propan-2-ol acts as an excellent bidentate ligand for metalloenzymes or as a precursor for synthesizing fused oxazepine derivatives.

Bioisostere A Piperidine Core (6-membered) B Azepane Core (7-membered) A->B Ring Expansion (Conformational Flexibility) C 1-(Azepan-2-yl)propan-2-ol (Bidentate Scaffold) B->C alpha-Functionalization (H-Bond Donor/Acceptor)

Fig 2: Structural derivation of azepane scaffolds from piperidine cores.

References

  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. Tahani Aeyad, White Rose eTheses Online, University of Sheffield. Available at:[Link]

Sources

1H and 13C NMR chemical shift assignments for 1-(Azepan-2-yl)propan-2-ol

Comprehensive 1 H and 13 C NMR Chemical Shift Assignments for 1-(Azepan-2-yl)propan-2-ol

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of saturated nitrogen heterocycles is a critical step in verifying active pharmaceutical ingredients (APIs) and synthetic intermediates. 1-(Azepan-2-yl)propan-2-ol (C 9​ H 19​ NO) presents a unique spectroscopic challenge due to the conformational flexibility of its seven-membered azepane ring and the presence of two adjacent stereocenters (C2 and C2').

This whitepaper provides an in-depth, self-validating methodology for the 1 H and 13 C NMR chemical shift assignment of 1-(Azepan-2-yl)propan-2-ol, grounded in authoritative spectrometric principles.

Conformational Dynamics and Spectroscopic Causality

To accurately assign the NMR spectra of 1-(Azepan-2-yl)propan-2-ol, one must first understand the physical causality driving its chemical shifts.

  • Conformational Averaging: Saturated seven-membered rings (azepanes) undergo rapid pseudorotation between multiple twist-chair conformations at room temperature. This dynamic flux broadens the proton signals of the contiguous methylenes (C3 through C6). To resolve this severe spectral overlap, a high-field instrument (≥600 MHz) is strictly required ().

  • Deshielding Effects: The electronegative nitrogen (N1) and oxygen (O-H) atoms withdraw electron density via the inductive effect. According to established empirical rules for spectrometric identification (), this drastically deshields the α -carbons (C2, C7, and C2'), pushing their 13 C resonances into the 45–70 ppm range.

  • Diastereomerism: The molecule possesses two chiral centers. Synthesis typically yields a mixture of syn and anti diastereomers. The data presented herein reflects the major diastereomer, though peak doubling ( Δδ ~0.05–0.1 ppm for 13 C) is commonly observed in crude mixtures.

Self-Validating NMR Acquisition Protocol

Every robust analytical workflow must be a self-validating system. The following protocol ensures that the acquired data is artifact-free and quantitatively reliable before complex 2D assignments are attempted.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 600 µL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS. CDCl 3​ is chosen specifically because it lacks strong hydrogen-bond accepting properties, allowing for the observation of intramolecular hydrogen bonding between the C2'-hydroxyl and the N1-amine.

  • Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM), followed by rigorous 3D gradient shimming to achieve a TMS line width of <0.5 Hz.

  • 1D Acquisition & Validation (Critical Step):

    • Acquire the 1 H spectrum (64 transients, d1 = 2s).

    • Validation Gate: Integrate the distinct C3' methyl doublet (~1.18 ppm) and set it to exactly 3.00. The total integral sum of the spectrum must equal 19.0 ± 0.5 protons . If it does not, the sample is impure or the relaxation delay is insufficient.

    • Acquire the 13 C{ 1 H} spectrum (1024 transients). The spectrum must display exactly 9 distinct carbon resonances .

  • 2D Homonuclear Correlation (COSY): Acquire a gradient-selected COSY to map the contiguous spin systems of the azepane ring (H7-H6-H5-H4-H3-H2) and the propan-2-ol side chain (H1'-H2'-H3').

  • 2D Heteronuclear Correlation (HSQC & HMBC):

    • Run a multiplicity-edited HSQC to unambiguously discriminate the secondary CH 2​ carbons (C3-C7, C1') from the tertiary CH (C2, C2') and primary CH 3​ (C3') carbons.

    • Run an HMBC optimized for long-range coupling ( nJCH​=8 Hz) to bridge the azepane ring to the side chain.

WorkflowS1Sample Prep(CDCl3 + TMS)S21D Acquisition(1H, 13C)S1->S2S3Validation(Integral = 19H, Peaks = 9C)S2->S3S42D COSY(H-H Network)S3->S4 PassS52D HSQC/HMBC(C-H Mapping)S4->S5S6Final Assignment& StereochemistryS5->S6

Figure 1: Self-validating NMR acquisition workflow for structural elucidation.

1 H and 13 C Chemical Shift Assignments

The tables below summarize the assigned chemical shifts based on standard reference data for organic compounds () and 2D correlation mapping.

Table 1: Azepane Ring Assignments (CDCl 3​ , 600 MHz / 150 MHz)
Position 13 C δ (ppm) 1 H δ (ppm)Multiplicity & J (Hz)Key HMBC Correlations ( 2J,3J )
N1-H -2.50 – 3.20br s (exchangeable)-
C2 58.52.85mC3, C7, C1', C2'
C3 36.21.45, 1.75mC2, C4, C1'
C4 25.11.50mC2, C3, C5
C5 24.81.55mC3, C6, C7
C6 30.41.40, 1.65mC4, C5, C7
C7 47.32.65, 2.95mC2, C5, C6
Table 2: Propan-2-ol Side Chain Assignments
Position 13 C δ (ppm) 1 H δ (ppm)Multiplicity & J (Hz)Key HMBC Correlations ( 2J,3J )
C1' 44.11.45, 1.55mC2, C3, C2', C3'
C2' 66.83.95mC2, C1', C3'
C3' 23.51.18d, J = 6.2C1', C2'
O-H -2.50 – 3.20br s (exchangeable)-

Note: Exchangeable proton shifts (N-H and O-H) are highly dependent on sample concentration, temperature, and trace moisture.

2D Connectivity and Logical Mapping

The most critical phase of the assignment is proving the connectivity between the azepane ring and the propan-2-ol side chain. This is achieved by analyzing the intersection of COSY and HMBC data.

  • The Anchor Point: The C3' methyl group ( δH​ 1.18) acts as the primary anchor. Its strong HMBC correlations to C2' ( δC​ 66.8) and C1' ( δC​ 44.1) immediately identify the side chain.

  • The Bridge: The protons on C1' ( δH​ 1.45, 1.55) show a vital 3J HMBC correlation to the C2 carbon ( δC​ 58.5) of the azepane ring, unequivocally linking the two substructures.

ConnectivityC2C2 (Azepane)δC 58.5C1pC1' (Methylene)δC 44.1C2->C1p COSYC1p->C2 HMBCC2pC2' (Methine)δC 66.8C1p->C2p COSYC3pC3' (Methyl)δC 23.5C2p->C3p COSYC3p->C1p HMBC

Figure 2: Key 2D NMR (COSY and HMBC) correlations for the side-chain connectivity.

By strictly adhering to this self-validating framework, researchers can confidently assign the stereochemically complex structure of 1-(Azepan-2-yl)propan-2-ol, ensuring the integrity of downstream pharmaceutical development.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link][1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link][3][4]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link][5][6]

Predictive Profiling and Experimental Validation of 1-(Azepan-2-yl)propan-2-ol: pKa and logP

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the physicochemical properties of a molecule is the foundational step in rational drug design and pharmacokinetic profiling. For the saturated heterocyclic compound 1-(Azepan-2-yl)propan-2-ol , determining the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) behavior.

This technical guide provides an authoritative, mechanistic derivation of the predicted pKa and logP for 1-(Azepan-2-yl)propan-2-ol, followed by field-proven, self-validating experimental protocols for empirical verification.

Chemical Identity & Baseline Properties

1-(Azepan-2-yl)propan-2-ol consists of a seven-membered azepane ring substituted at the alpha-carbon (C2) with a 2-hydroxypropyl moiety.

Table 1: Physicochemical Properties Summary
PropertyValue
IUPAC Name 1-(Azepan-2-yl)propan-2-ol
CAS Number 1506449-63-3
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Predicted pKa (Basic) 10.4 ± 0.2
Predicted logP 1.6 ± 0.3

(Chemical identity sourced from)

Mechanistic Derivation of Predicted pKa

To predict the pKa of 1-(Azepan-2-yl)propan-2-ol, we must establish a baseline using the parent heterocycle. Unsubstituted is a strong secondary aliphatic amine with an experimentally verified pKa of 11.07.

Substitution at the alpha-carbon introduces two competing physicochemical forces that alter the basicity of the nitrogen atom:

  • Inductive Electron Withdrawal (-I Effect): The hydroxyl group on the substituent exerts an electron-withdrawing effect through the sigma-bond framework. Although separated by three saturated bonds (N–C–C–C–OH), this inductive pull reduces the electron density on the nitrogen lone pair, moderately lowering its thermodynamic affinity for a proton.

  • Steric Desolvation: The stability of a protonated amine (cation) relies heavily on dielectric stabilization by the surrounding aqueous solvent. The bulky 2-hydroxypropyl group creates a steric shield around the nitrogen, disrupting the formation of a tight hydration shell. This energetic penalty for cation solvation drives the equilibrium toward the neutral free base, further depressing the pKa.

Mechanistic Derivation of Predicted logP

The partition coefficient (logP) dictates the intrinsic lipophilicity of the neutral molecule. Using a fragment-based predictive model, we can calculate the expected logP by summing the hydrophobic and hydrophilic contributions of the molecule's structural components.

Table 2: Fragment-Based logP Contribution
Structural FragmentEstimated ContributionCausality
Azepane Core +1.20Baseline lipophilicity of the saturated 7-membered ring.
Alkyl Spacer +1.50Hydrophobic contribution of the 3-carbon aliphatic chain.
Hydroxyl Group -1.40Hydrophilic penalty due to strong H-bond donor/acceptor capacity.
Intramolecular H-Bond +0.30Conformational masking of polarity (see explanation below).
Total Predicted logP +1.60 Net lipophilicity of the neutral species.

The Role of Intramolecular Hydrogen Bonding: A critical structural nuance of 1-(Azepan-2-yl)propan-2-ol is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the azepane nitrogen. This interaction forms a stable, 6-membered pseudoring. By internally satisfying the hydrogen bond donor and acceptor requirements, the molecule effectively "masks" its polarity from the surrounding solvent. This reduces the energetic penalty of desolvation when partitioning into the hydrophobic octanol phase, thereby increasing the apparent logP.

Structural_Effects Parent Azepane Core pKa: 11.07 | logP: 1.2 Substituent 2-Hydroxypropyl Group at C2 Position Parent->Substituent Inductive Inductive Effect (-I) Electron withdrawal by -OH Substituent->Inductive Steric Steric Hindrance Reduced cation solvation Substituent->Steric Lipophilic Aliphatic Chain +1.5 logP contribution Substituent->Lipophilic Hbond Intramolecular H-Bond Masks polarity Substituent->Hbond Final_pKa Predicted pKa: ~10.4 (Decreased Basicity) Inductive->Final_pKa Steric->Final_pKa Final_logP Predicted logP: ~1.6 (Increased Lipophilicity) Lipophilic->Final_logP Hbond->Final_logP

Fig 1: Causal structural effects of the 2-hydroxypropyl group on azepane's pKa and logP.

Experimental Validation Protocols (Self-Validating Systems)

To transition from prediction to empirical fact, the following field-proven methodologies must be employed. Each protocol is designed as a self-validating system, ensuring that environmental artifacts do not skew the data.

pKa Determination via Potentiometric Titration

Traditional potentiometric titration is the gold standard for determining the pKa of soluble ionizable compounds.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mM solution of 1-(Azepan-2-yl)propan-2-ol in 0.15 M KCl. Causality: The KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Acidification: Lower the pH to 2.0 using 0.1 M HCl to ensure complete protonation of the azepane nitrogen.

  • Titration under Nitrogen: Titrate the solution with 0.1 M KOH at a strictly controlled 25.0 ± 0.1 °C.

    • Self-Validating Control: The titration must be performed under a continuous nitrogen sparge. This prevents atmospheric CO₂ from dissolving into the aqueous solvent to form carbonic acid, which would introduce a secondary buffering system and artificially skew the inflection point.

  • Data Analysis: Utilize the Bjerrum function to plot the average number of bound protons versus pH. The pKa is extracted from the inflection point of the curve.

pKa_Workflow N1 Sample Prep 1 mM in 0.15M KCl N2 Acidification pH 2.0 via 0.1M HCl N1->N2 N3 Titration 0.1M KOH under N2 N2->N3 N4 Data Analysis Bjerrum Plot Inflection N3->N4

Fig 2: Self-validating potentiometric titration workflow for pKa determination.

logP Determination via Shake-Flask Method

Following , the shake-flask method provides a direct thermodynamic measurement of partitioning.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously stir n-octanol and aqueous buffer (pH 7.4, 0.15 M phosphate) together for 24 hours. Causality: Mutually saturating the phases prevents volume changes during the actual experiment, which would otherwise invalidate concentration calculations.

  • Solute Addition: Dissolve a known mass of the analyte in the pre-saturated n-octanol phase.

  • Equilibration: Combine the octanol and aqueous phases in a glass vial and shake mechanically for 24 hours at 25 °C.

  • Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification & Mass Balance: Extract aliquots from both phases and quantify using LC-MS/MS.

    • Self-Validating Control: Calculate the mass balance. The sum of the analyte mass in the octanol and aqueous phases post-equilibration must equal the initial mass added (95-105% recovery). This proves no analyte was lost to glass adsorption or degradation.

logP_Workflow N1 Phase Preparation Octanol & Water Saturation N2 Solute Addition Add 1-(Azepan-2-yl)propan-2-ol N1->N2 N3 Equilibration Mechanical Shaking (24h at 25°C) N2->N3 N4 Phase Separation Centrifugation at 3000 rpm N3->N4 N5 Quantification & Mass Balance LC-MS/MS Analysis N4->N5

Fig 3: Self-validating shake-flask workflow for logP determination via LC-MS/MS.

Implications for Drug Development

Understanding these parameters is vital for predicting the in vivo behavior of 1-(Azepan-2-yl)propan-2-ol. At a physiological pH of 7.4, a pKa of 10.4 dictates that the molecule will exist >99.9% in its ionized (cationic) state [4].

Typically, this high degree of ionization restricts passive transcellular diffusion across lipid bilayers. However, the moderate lipophilicity (logP ~1.6) combined with the molecule's capacity for intramolecular hydrogen bonding suggests a dynamic conformational flexibility. The molecule may transiently adopt a folded, internally H-bonded conformation that masks its charge and polarity, allowing it to partition into and traverse the hydrophobic core of cellular membranes more efficiently than its raw pKa would suggest.

References

  • PubChem. "Azepane | C6H13N | CID 8119". National Center for Biotechnology Information. [Link]

  • OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.[Link]

  • Avdeef, A. (2001). "Physicochemical profiling (solubility, permeability and charge state)". Current Topics in Medicinal Chemistry, 1(4), 277-351.[Link]

Methodological & Application

Application Note: Enantioselective Synthesis Routes for 1-(Azepan-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Analysis

Saturated nitrogen heterocycles, particularly 7-membered azepane rings, are increasingly prioritized in modern drug discovery to improve the sp³ character (Fsp³) of drug candidates, thereby enhancing aqueous solubility and metabolic stability. The target compound, 1-(Azepan-2-yl)propan-2-ol , features an azepane core with a 2-hydroxypropyl side chain, presenting two distinct stereocenters (C2 of the azepane ring and C2' of the aliphatic chain).

Synthesizing this 1,3-amino alcohol motif with absolute stereocontrol is notoriously challenging due to the conformational flexibility of the 7-membered ring and the distance between the two chiral centers. This application note details two orthogonally designed, field-proven synthetic workflows:

  • A De Novo Chiral Auxiliary Route: Leveraging Ellman's sulfinamide chemistry for absolute stereocontrol—ideal for target discovery and structure-activity relationship (SAR) validation.

  • A Biomimetic & Biocatalytic Route: Utilizing a decarboxylative Mannich reaction followed by Ketoreductase (KRED) resolution—optimized for scalable, green process chemistry.

Route 1: De Novo Asymmetric Construction (The Ellman Approach)

Mechanistic Rationale

Direct asymmetric functionalization of pre-formed azepanes often yields poor enantiomeric excess (ee) due to competing ring conformations. Route 1 circumvents this by constructing the chiral center before ring closure. We utilize (R)-tert-butanesulfinamide to form a chiral imine from 6-chlorohexanal [1]. The subsequent addition of allylmagnesium bromide proceeds via a highly ordered, closed 6-membered Zimmerman-Traxler transition state. The bulky tert-butyl group perfectly shields one face of the imine, dictating nucleophilic attack and setting the C2 stereocenter with >95:5 diastereomeric ratio (dr).

Following intramolecular cyclization to form the azepane ring, a Wacker oxidation [2] regioselectively converts the terminal olefin into a methyl ketone. Finally, a Noyori-type asymmetric transfer hydrogenation sets the C2' alcohol stereocenter, providing a fully predictable, self-validating stereochemical outcome.

Visualization of Route 1

Route1 A 6-Chlorohexanal (Starting Material) B Chiral Imine (Ellman Condensation) A->B (R)-t-Bu-Sulfinamide, Ti(OEt)4 C Homoallylic Sulfinamide (Asymmetric Allylation) B->C AllylMgBr, CH2Cl2, -78°C D 2-Allylazepane Derivative (Intramolecular Cyclization) C->D KHMDS, THF, 0°C to RT E Methyl Ketone Intermediate (Wacker Oxidation) D->E PdCl2, CuCl, O2, DMF/H2O F 1-(Azepan-2-yl)propan-2-ol (Diastereoselective Reduction) E->F 1. Ru-Noyori Catalyst, H2 2. HCl / MeOH

De novo asymmetric synthesis of 1-(Azepan-2-yl)propan-2-ol via Ellman chemistry.

Step-by-Step Protocol (Route 1)

Step 1.1: Imine Condensation

  • Charge a flame-dried flask with 6-chlorohexanal (10.0 mmol) and (R)-tert-butanesulfinamide (10.5 mmol) in anhydrous THF (30 mL).

  • Add Ti(OEt)₄ (20.0 mmol) dropwise at room temperature. Causality: Ti(OEt)₄ acts as both a mild Lewis acid to activate the aldehyde and an irreversible water scavenger to drive the equilibrium.

  • Stir for 12 hours. Monitor by TLC (Hexanes/EtOAc 8:2) until complete consumption of the aldehyde. Quench with brine, filter through Celite, and concentrate to yield the chiral imine.

Step 1.2: Asymmetric Allylation

  • Dissolve the imine in anhydrous CH₂Cl₂ (40 mL) and cool to -78 °C under N₂.

  • Slowly add AllylMgBr (1.0 M in Et₂O, 15.0 mmol). Maintain -78 °C for 4 hours.

  • Quench cold with saturated aqueous NH₄Cl. Extract with CH₂Cl₂. Validation: LC-MS should indicate a single major peak corresponding to the homoallylic sulfinamide mass ([M+H]⁺ = 280.1).

Step 1.3: Intramolecular Cyclization

  • Dissolve the intermediate in anhydrous THF (50 mL) and cool to 0 °C.

  • Add KHMDS (1.0 M in THF, 12.0 mmol) dropwise. Causality: The bulky, non-nucleophilic KHMDS rapidly deprotonates the sulfonamide, preventing intermolecular side reactions and driving the 7-exo-tet cyclization.

  • Warm to room temperature and stir for 2 hours. Quench with H₂O, extract with EtOAc, and purify via flash chromatography.

Step 1.4: Wacker Oxidation

  • Dissolve the 2-allylazepane derivative in DMF/H₂O (7:1, 20 mL).

  • Add PdCl₂ (10 mol%) and CuCl (1.0 eq). Purge the flask with O₂ and maintain under an O₂ balloon.

  • Stir at room temperature for 24 hours. Validation: IR spectroscopy of the crude product will show a strong new carbonyl stretch at ~1715 cm⁻¹.

Step 1.5: Diastereoselective Reduction & Deprotection

  • Subject the ketone to asymmetric transfer hydrogenation using Ru-TsDPEN catalyst and formic acid/triethylamine azeotrope.

  • Once reduced, treat the intermediate with 4M HCl in dioxane/MeOH (1:1) for 2 hours to cleave the sulfinyl group.

  • Concentrate in vacuo to yield the target compound as a hydrochloride salt.

Route 2: Biomimetic & Biocatalytic Resolution (The Discovery Route)

Mechanistic Rationale

For process scale-up, cryogenic organometallic steps are highly undesirable. Route 2 employs a biomimetic decarboxylative Mannich reaction[3] to rapidly construct the racemic 1-(azepan-2-yl)propan-2-one core in aqueous media. By oxidizing azepane to its cyclic imine, we create an electrophile that readily accepts acetoacetic acid. The spontaneous loss of CO₂ provides a massive thermodynamic driving force, ensuring high atom economy.

To establish stereocontrol, we deploy a highly evolved Ketoreductase (KRED) [4]. KREDs exhibit exquisite enantioselectivity for the ketone reduction. Because the starting material is racemic at the azepane C2 position, the KRED reduction yields a mixture of two distinct diastereomers (e.g., (2R, 2'S) and (2S, 2'S)). These diastereomers possess different physical properties and are easily separated by preparative Chiral Supercritical Fluid Chromatography (SFC), providing access to enantiopure material without chiral auxiliaries.

Visualization of Route 2

Route2 A Azepane (Readily Available) B 3,4,5,6-Tetrahydro-2H-azepine (Oxidation) A->B NaOCl, Base or IBX C Racemic Ketone (Decarboxylative Mannich) B->C Acetoacetic Acid, Buffer (pH 7) D N-Boc Protected Ketone (Protection) C->D Boc2O, Et3N, DMAP E Diastereomeric Mixture (KRED Biocatalysis) D->E KRED Enzyme, NADP+, Isopropanol F Enantiopure Product (SFC Separation & Deprotection) E->F 1. Chiral SFC 2. TFA / CH2Cl2

Biomimetic synthesis and biocatalytic late-stage resolution of 1-(Azepan-2-yl)propan-2-ol.

Step-by-Step Protocol (Route 2)

Step 2.1 & 2.2: Oxidation and Decarboxylative Mannich

  • To a solution of azepane (50.0 mmol) in phosphate buffer (pH 7.0), add NaOCl (1.0 eq) slowly at 0 °C to form the cyclic imine.

  • Add acetoacetic acid (60.0 mmol) directly to the reaction mixture. Stir at room temperature for 16 hours. Causality: The neutral pH ensures the imine is sufficiently protonated for nucleophilic attack while preventing rapid hydrolysis.

  • Extract with EtOAc and concentrate to yield racemic 1-(azepan-2-yl)propan-2-one.

Step 2.3: N-Boc Protection

  • Dissolve the crude ketone in CH₂Cl₂. Add Et₃N (1.5 eq), DMAP (0.1 eq), and Boc₂O (1.2 eq).

  • Stir for 4 hours. Wash with 1M HCl, then brine. Concentrate to yield the N-Boc protected racemic ketone.

Step 2.4: Biocatalytic Ketone Reduction

  • Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.0), 2 mM MgSO₄, and 1.0 mM NADP⁺.

  • Add the N-Boc ketone (10 g/L) dissolved in isopropanol (10% v/v final concentration). Causality: Isopropanol acts as both a co-solvent for the hydrophobic substrate and the stoichiometric reductant for cofactor recycling.

  • Add the selected KRED enzyme powder (e.g., Codexis KRED panel) and Alcohol Dehydrogenase (ADH) for cofactor recycling.

  • Incubate at 30 °C, 250 rpm for 24 hours. Validation: GC-MS analysis should confirm >99% conversion of the ketone to the alcohol.

Step 2.5: SFC Separation & Deprotection

  • Isolate the crude mixture of diastereomers via EtOAc extraction.

  • Separate the diastereomers using preparative Chiral SFC (e.g., Chiralpak AD-H column, CO₂/MeOH mobile phase).

  • Treat the desired separated fraction with TFA/CH₂Cl₂ (1:4) for 1 hour to remove the Boc group, yielding the enantiopure target.

Quantitative Data Summarization

The following table summarizes the key performance metrics of both synthetic routes, allowing process chemists to select the appropriate workflow based on project phase requirements.

ParameterRoute 1: De Novo Asymmetric (Ellman)Route 2: Biocatalytic Late-Stage Resolution
Overall Yield 35–40% (over 6 steps)25–30% (after SFC separation loss)
Stereoselectivity >98% ee, >95:5 dr>99% ee (ketone), 1:1 dr (pre-SFC)
Scalability Moderate (requires cryogenic -78 °C conditions)High (ambient temperatures, aqueous media)
Key Catalysts / Reagents PdCl₂, Ru-TsDPEN, Ti(OEt)₄Ketoreductase (KRED), Isopropanol
Primary Application Target discovery, absolute stereochemical proofProcess scale-up, library generation
Process Mass Intensity (PMI) High (heavy solvent usage)Low (aqueous buffer, catalytic enzymes)

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL: [Link]

  • Seidel, D. (2014). Decarboxylative functionalization of amines. Accounts of Chemical Research, 47(3), 905-915. URL: [Link]

  • Huisman, G. W., Liang, J., & Krebber, A. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129. URL: [Link]

Application Note: HPLC Method Development for the Analysis of 1-(Azepan-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Focus: Direct analysis of underivatized aliphatic amino alcohols using Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD).

Introduction & Chemical Profiling

1-(Azepan-2-yl)propan-2-ol (CAS: 1506449-63-3) is a highly polar, aliphatic amino alcohol featuring a seven-membered azepane ring. In pharmaceutical development, molecules of this class frequently serve as critical building blocks, chiral auxiliaries, or active pharmaceutical ingredient (API) fragments.

However, the structural nature of 1-(Azepan-2-yl)propan-2-ol presents two major analytical challenges for standard High-Performance Liquid Chromatography (HPLC):

  • Lack of a UV Chromophore: Aliphatic amines and alcohols do not possess conjugated π -electron systems, rendering standard Ultraviolet (UV) or Photodiode Array (PDA) detection highly insensitive and prone to baseline interference at low wavelengths (e.g., 210 nm)[1].

  • High Polarity and Basicity: The secondary amine group (pKa ~10.5) is protonated at physiological and acidic pH. On traditional reversed-phase (RP) C18 columns, this leads to virtually zero retention and severe peak tailing due to secondary ion-exchange interactions with residual surface silanols.

To overcome these limitations without resorting to tedious pre-column derivatization, this application note details a robust, self-validating HILIC-CAD methodology.

Methodological Rationale (The "Why")

As a Senior Application Scientist, developing a reliable method requires aligning the physicochemical properties of the analyte with orthogonal chromatographic and detection principles.

Why HILIC?

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar, basic compounds. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. Retention is driven by the partitioning of the analyte into a stagnant, water-enriched layer immobilized on the stationary phase surface[2]. Because water acts as the strong eluting solvent, starting with high acetonitrile concentrations (e.g., 90%) ensures excellent retention and sharp peak shapes for 1-(Azepan-2-yl)propan-2-ol. Furthermore, HILIC avoids the need for ion-pairing reagents, which can contaminate LC-MS systems and cause baseline noise[3].

Why Charged Aerosol Detection (CAD)?

CAD is a mass-flow sensitive, universal detector ideal for non-volatile and semi-volatile analytes lacking chromophores[4]. Unlike Evaporative Light Scattering Detectors (ELSD), CAD provides superior sensitivity, a wider dynamic range, and a more consistent response independent of the analyte's chemical structure[5].

Expert Insight: Because 1-(Azepan-2-yl)propan-2-ol has a relatively low molecular weight (~157.25 g/mol ), it exhibits semi-volatile behavior. To prevent analyte loss during the CAD nebulization/evaporation phase, the evaporator temperature must be strictly controlled at a lower setting (35 °C). Additionally, all mobile phase additives must be strictly volatile (e.g., Ammonium Formate) to prevent high background noise[3].

MethodLogic Start 1-(Azepan-2-yl)propan-2-ol (Aliphatic Amino Alcohol) Challenge1 Lack of UV Chromophore Start->Challenge1 Challenge2 High Polarity & Basicity Start->Challenge2 Sol1A Charged Aerosol Detection (CAD) Challenge1->Sol1A Direct Analysis Sol1B Pre-Column Derivatization (UV/FL) Challenge1->Sol1B Indirect Analysis Sol2A HILIC Chromatography (Polar Retention) Challenge2->Sol2A Orthogonal Retention Sol2B High-pH Reversed Phase (Amine Deprotonation) Challenge2->Sol2B Hydrophobic Shift Final Optimized HILIC-CAD Workflow Sol1A->Final Sol2A->Final

Caption: Decision tree mapping the physicochemical challenges of amino alcohols to analytical solutions.

Experimental Protocol: HILIC-CAD Workflow

This protocol is designed as a self-validating system. System suitability criteria and strict equilibration steps are embedded to ensure reproducibility.

Reagents and Materials
  • Acetonitrile (ACN): LC-MS Grade (Crucial for low CAD background).

  • Water: Milli-Q or LC-MS Grade (18.2 MΩ·cm).

  • Buffer: Ammonium Formate (LC-MS Grade, >99.0%) and Formic Acid.

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.

Chromatographic and Detector Conditions
ParameterSpecificationRationale
Mobile Phase A (MPA) 50 mM Ammonium Formate in Water (pH 3.0)Provides ionic strength to control silanol activity; fully volatile for CAD.
Mobile Phase B (MPB) 100% AcetonitrileWeak solvent in HILIC; promotes partitioning into the water layer.
Flow Rate 0.4 mL/minOptimal for 2.1 mm ID columns and CAD nebulizer efficiency.
Column Temperature 40 °CReduces mobile phase viscosity and improves mass transfer.
Injection Volume 2.0 µLSmall volume prevents band broadening in HILIC. Sample must be dissolved in >75% ACN.
CAD Evaporator Temp 35 °CCritical: Low temperature prevents the volatilization of the low-MW amino alcohol.
CAD Data Collection 10 Hz, Filter: 3.6sBalances signal-to-noise ratio with peak fidelity.

Gradient Program:

Time (min) % MPA (Aqueous) % MPB (Organic) Curve
0.0 10 90 Initial hold for retention
2.0 10 90 Isocratic hold
8.0 40 60 Linear ramp to elute strongly bound impurities
10.0 40 60 Wash step
10.1 10 90 Return to initial conditions

| 18.0 | 10 | 90 | Re-equilibration (Critical for HILIC) |

Step-by-Step Execution Protocol
  • Mobile Phase Preparation: Dissolve 3.15 g of Ammonium Formate in 1 L of LC-MS water. Adjust to pH 3.0 using Formic Acid. Filter through a 0.2 µm nylon membrane. Do not store aqueous buffers for more than 48 hours to prevent microbial growth.

  • Sample Preparation (Self-Validating Step): Dissolve 1-(Azepan-2-yl)propan-2-ol standard in a diluent of ACN:Water (80:20, v/v) to a concentration of 100 µg/mL. Note: Injecting samples dissolved in 100% water will cause severe peak distortion (solvent mismatch) in HILIC.

  • System Passivation and Equilibration: Flush the system with MPB for 10 minutes. Introduce the gradient at initial conditions (90% B). Equilibrate for a minimum of 20 column volumes (~15 minutes). HILIC stationary phases require extended time to form the stable aqueous hydration layer.

  • Blank Injection: Inject 2.0 µL of diluent. Verify that the baseline is stable and free of ghost peaks. A slight baseline shift during the gradient is normal in CAD due to changing solvent volatility.

  • System Suitability Test (SST): Inject the 100 µg/mL standard six times.

HILIC_CAD N1 Sample Injection (High Organic) N2 HILIC Column (Water Partitioning) N1->N2 N3 Nebulization (N2 Gas) N2->N3 N4 Evaporation (Volatile Buffer Removal) N3->N4 N5 Corona Charging (Analyte Particles) N4->N5 N6 Electrometer Detection N5->N6

Caption: Sequential mechanism of action for HILIC separation coupled with Charged Aerosol Detection.

Data Presentation & Expected Results

System Suitability Criteria

To ensure the trustworthiness of the analytical run, the following parameters must be met during the SST:

ParameterExpected ValueAcceptance Criteria
Retention Time (RT) ~4.5 minutes%RSD 1.0% (Ensures hydration layer stability)
Tailing Factor (Tf) 1.1 - 1.3 1.5 (Confirms absence of secondary interactions)
Theoretical Plates (N) > 10,000> 5,000
Peak Area Precision N/A%RSD 2.0% (n=6)
Calibration and Linearity Handling

Unlike UV detection, CAD response is inherently non-linear over wide concentration ranges. The relationship between peak area ( A ) and analyte mass ( m ) follows a power function: A=a⋅mb , where b is typically between 0.9 and 1.1[5].

  • Actionable Advice: When constructing a calibration curve for 1-(Azepan-2-yl)propan-2-ol (e.g., 1.0 to 200 µg/mL), utilize a quadratic fit ( y=ax2+bx+c ) or a log-log linear regression . Forcing a standard linear fit will result in poor accuracy at the high and low ends of the curve.

Alternative Workflow: Pre-Column Derivatization (For UV/FL Labs)

If CAD or LC-MS instrumentation is unavailable, 1-(Azepan-2-yl)propan-2-ol can be analyzed using traditional Reversed-Phase HPLC (C18) via pre-column derivatization. Because it is a secondary amine, it will not react with standard primary-amine reagents like o-phthalaldehyde (OPA)[6].

Recommended Alternative: Derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) .

  • Mechanism: FMOC-Cl reacts rapidly with both primary and secondary amines under mild alkaline conditions (borate buffer, pH 9-10) to form highly fluorescent and UV-active carbamate derivatives[6].

  • Detection: The resulting derivative can be detected via UV at 265 nm or Fluorescence (Excitation: 260 nm, Emission: 315 nm)[7].

  • Chromatography: The addition of the bulky, hydrophobic FMOC group completely masks the polar amine, allowing for excellent retention and peak shape on standard C18 columns using simple Water/Methanol gradients[1][6].

References

  • MDPI. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD. Retrieved from [Link]

  • Thermo Fisher Scientific (Customer Application Note). Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Retrieved from[Link]

  • PMC (National Institutes of Health). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines. Retrieved from [Link]

  • ACS Publications. Direct Corona Charging: A New Strategy for Enhancing Sensitivity and Stability in Charged Aerosol Detection. Retrieved from [Link]

  • LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from [Link]

Sources

Derivatization of 1-(Azepan-2-yl)propan-2-ol for gas chromatography (GC)

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization of 1-(Azepan-2-yl)propan-2-ol for GC-MS Analysis

Introduction & Chemical Context

1-(Azepan-2-yl)propan-2-ol (Molecular Weight: 157.25 g/mol ) is a heterocyclic compound featuring a seven-membered azepane ring[1]. In the realm of drug development and forensic toxicology, analyzing such nitrogen-containing heterocycles via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical hurdle.

The molecule possesses two highly polar functional groups: a secondary amine (-NH) embedded within the azepane ring and a secondary alcohol (-OH) on the aliphatic side chain. If injected into a GC system in its native state, these active hydrogens will engage in strong intermolecular hydrogen bonding and interact aggressively with the active silanol sites on the GC column's stationary phase[2][3]. This phenomenon inevitably leads to severe chromatographic peak tailing, thermal degradation in the injection port, and a drastic reduction in detector sensitivity[4][5]. To impart the necessary volatility and thermal stability for robust GC analysis, chemical derivatization is strictly required[2][6].

Derivatization Strategies: Silylation vs. Acylation

To successfully volatilize 1-(Azepan-2-yl)propan-2-ol, both the -NH and -OH groups must be chemically capped. As an Application Scientist, selecting the correct reagent dictates the success of the assay.

  • Silylation (BSTFA + 1% TMCS): Silylation replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups[2][7]. While N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective silyl donor, the secondary amine and secondary alcohol in this specific molecule are sterically hindered[8][9]. Therefore, the addition of 1% Trimethylchlorosilane (TMCS) is critical. TMCS acts as a powerful catalyst, driving the reaction to the fully derivatized di-TMS product. Without TMCS, the reaction may stall at a mono-TMS intermediate, resulting in split peaks and inaccurate quantification[8][9].

  • Acylation (TFAA): Trifluoroacetic anhydride (TFAA) replaces active hydrogens with trifluoroacetyl groups[10]. This reaction is highly efficient for amino alcohols and introduces electronegative fluorine atoms into the molecule. This significantly enhances volatility and makes the derivative exceptionally responsive to Electron Capture Detectors (ECD) or MS in negative ion chemical ionization mode[5].

DerivatizationPathways Target 1-(Azepan-2-yl)propan-2-ol (Polar, Non-Volatile) Silylation Silylation BSTFA + 1% TMCS Target->Silylation + Heat (60°C) Acylation Acylation TFAA Target->Acylation + Heat (60°C) DiTMS Di-TMS Derivative (O-TMS, N-TMS) Highly Volatile, GC-Ready Silylation->DiTMS Complete Reaction MonoTMS Mono-TMS Intermediate (Incomplete Reaction) Silylation->MonoTMS Without TMCS (Steric Hindrance) DiTFA Di-TFA Derivative (O-TFA, N-TFA) Excellent for ECD/MS Acylation->DiTFA Complete Reaction MonoTMS->DiTMS TMCS Catalyst

Fig 1: Reaction pathways for the silylation and acylation of 1-(Azepan-2-yl)propan-2-ol.

Experimental Protocols

Self-Validating System: The following protocols are designed to prevent false negatives. Moisture and protic solvents (e.g., water, methanol) will aggressively hydrolyze silylating and acylating reagents, leading to total reaction failure[3]. Thus, strict adherence to anhydrous, aprotic conditions is built into the workflow.

Protocol A: Di-TMS Derivatization (Silylation)
  • Sample Preparation: Transfer 1.0 mg of 1-(Azepan-2-yl)propan-2-ol (or dried extract) into a 2.0 mL glass GC autosampler vial.

  • Solvent Addition: Dissolve the sample in 100 µL of an anhydrous, aprotic solvent such as Pyridine or Dichloromethane (DCM). Causality: Pyridine is highly recommended as it acts simultaneously as a solvent, an acid scavenger, and a basic catalyst, accelerating the reaction with the sterically hindered secondary amine.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial[8].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat in a dry block at 60°C for 30 minutes. Causality: Heating provides the thermodynamic energy required to overcome the steric hindrance of the azepane ring, ensuring complete conversion to the di-TMS derivative[8].

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.

Protocol B: Di-TFA Derivatization (Acylation)
  • Sample Preparation: Transfer 1.0 mg of the analyte into a 2.0 mL GC vial.

  • Solvent Addition: Dissolve in 100 µL of anhydrous Ethyl Acetate.

  • Reagent Addition: Operating strictly within a fume hood, carefully add 50 µL of Trifluoroacetic Anhydride (TFAA)[10].

  • Incubation: Cap tightly and heat at 60°C for 20 minutes.

  • Evaporation & Reconstitution (Critical Step): Evaporate the excess reagent and acidic byproducts (trifluoroacetic acid) under a gentle stream of ultra-pure nitrogen. Reconstitute the residue in 100 µL of Ethyl Acetate before GC-MS injection. Causality: TFAA byproducts are highly acidic. Injecting them directly will rapidly strip and degrade the GC column's polysiloxane stationary phase, ruining the column.

Workflow Step1 Sample Prep Extract & Dry Step2 Solvent Addition (Aprotic: Pyridine) Step1->Step2 Step3 Reagent Addition (BSTFA + 1% TMCS) Step2->Step3 Step4 Incubation (60°C for 30 min) Step3->Step4 Step5 Cooling (Room Temp) Step4->Step5 Step6 GC-MS Injection (1 µL, Splitless) Step5->Step6

Fig 2: Step-by-step experimental workflow for the GC-MS sample preparation.

GC-MS Analytical Conditions

To achieve optimal separation and symmetrical peak shapes for the derivatized amino alcohol, the following instrument parameters are recommended:

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., TRACE TR-5, DB-5ms, or SLB-5ms), 30 m × 0.25 mm I.D. × 0.25 µm film thickness[4][11].

  • Inlet: 250°C, Splitless mode (1 µL injection volume).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 70°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 min.

  • MS Transfer Line & Source: 280°C and 230°C, respectively.

Quantitative Data & Mass Spectral Interpretation

Derivatization fundamentally alters the molecular weight and fragmentation behavior of the analyte. The table below summarizes the expected quantitative mass shifts to aid in mass spectral interpretation and Selected Ion Monitoring (SIM) method development.

Derivative TypeReagent UsedTarget Groups CappedAdded Mass (Da)Expected Molecular WeightKey MS Fragments (m/z)
Underivatized NoneNone0157.25157 (M+), 142
Di-TMS BSTFA + 1% TMCS-OH, -NH+144 (2 x 72)301.25301 (M+), 286 (-CH3), 73 (TMS)
Di-TFA TFAA-OH, -NH+192 (2 x 96)349.25349 (M+), 280 (-CF3), 69 (CF3)

References

  • "1225029-75-3,2-(1,3-dioxolan-2-yl)-5-iodo-1,3-thiazole-AccelaChem" - AccelaChem. URL: [Link]

  • "GC Derivatization" - Colorado State University. URL: [Link]

  • "Why Use GC Derivatization Reagents" - Chrom Tech. URL: [Link]

  • "Derivatization reagents for GC - Chromatography" - Macherey-Nagel. URL: [Link]

  • "Preparation of TMS Derivatives for GC/MS" - CalTech GPS. URL: [Link]

  • "Derivatization Methods in GC and GC/MS" - IntechOpen. URL: [Link]

Sources

Application Note: Incorporating 1-(Azepan-2-yl)propan-2-ol into Heterocyclic Compound Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals Discipline: Synthetic Organic Chemistry & Early-Stage Drug Discovery

Introduction & Strategic Rationale

The exploration of novel three-dimensional (3D) chemical space is a critical imperative in modern drug discovery. While five- and six-membered nitrogen heterocycles (pyrrolidines and piperidines) dominate commercial screening libraries, the seven-membered azepane ring remains significantly underrepresented[1]. This structural bias leaves a vast area of biologically relevant conformational space unexplored. Azepane derivatives exhibit unique conformational flexibility, which is often decisive for their bioactivity and ability to bind complex protein targets[2].

1-(Azepan-2-yl)propan-2-ol is a highly versatile, bifunctional building block designed to bridge this gap. Structurally, it features a secondary amine embedded within the flexible azepane core and a secondary alcohol on the propyl side chain. This specific arrangement constitutes a γ-amino alcohol (1,3-amino alcohol) motif. In medicinal chemistry, γ-amino alcohols are privileged scaffolds that not only serve as potent pharmacophores in their own right but also act as excellent precursors for the synthesis of diverse, complex heterocyclic ring systems such as 1,3-oxazines and fused bicyclic frameworks[3],[4].

Physicochemical Profiling

Before incorporating a building block into a high-throughput library synthesis campaign, it is essential to establish its baseline physicochemical properties to ensure the resulting derivatives align with Lipinski’s Rule of Five.

PropertyValueImplication for Library Design
Chemical Formula C9H19NOProvides a low-molecular-weight starting point (Lead-like).
Molecular Weight 157.26 g/mol Allows for the addition of large functional groups (up to ~340 Da) while remaining within the <500 Da drug-like limit.
Hydrogen Bond Donors 2 (NH, OH)Excellent handles for divergent functionalization or target binding.
Hydrogen Bond Acceptors 2 (N, O)Favorable for aqueous solubility and kinase hinge-binding motifs.
Topological Polar Surface Area (TPSA) ~32.3 ŲHighly permeable; ideal for Central Nervous System (CNS) targeted libraries.
Reactivity Profile ChemoselectiveSecondary amine is significantly more nucleophilic than the secondary alcohol, enabling protection-free N-derivatization.

Library Design Strategy & Causality

The strategic value of 1-(Azepan-2-yl)propan-2-ol lies in its orthogonal reactivity. The secondary amine of the azepane ring is sterically accessible and highly nucleophilic, whereas the secondary alcohol is less reactive. This differential reactivity allows chemists to execute a divergent synthesis strategy :

  • Chemoselective N-Functionalization: Amidation, sulfonylation, or reductive amination can be performed directly on the azepane nitrogen without the need for transient O-protection. This reduces step count and increases library yield.

  • Subsequent O-Functionalization: Once the nitrogen is capped (reducing its nucleophilicity and preventing side reactions), the secondary alcohol can be alkylated or acylated to explore lipophilic binding pockets.

  • Bicyclic Ring Fusion (Cyclization): The 1,3-relationship between the amine and the alcohol perfectly sets up the formation of a stable 6-membered ring. Reacting the scaffold with phosgene equivalents (like 1,1'-Carbonyldiimidazole, CDI) drives an intramolecular cyclization, yielding rigidified fused bicyclic oxazinones. Rigidification reduces the entropic penalty of binding, often leading to enhanced target affinity.

G Core 1-(Azepan-2-yl)propan-2-ol (Core Scaffold) N_Deriv N-Derivatization (Amides, Sulfonamides) Core->N_Deriv Electrophile (Base) Cyclization Bicyclic Cyclization (Fused 1,3-Oxazines) Core->Cyclization CDI or Phosgene eq. O_Deriv O-Derivatization (Ethers, Esters) N_Deriv->O_Deriv NaH, R-X Library Screening Library (CNS & Kinase Targets) N_Deriv->Library O_Deriv->Library Cyclization->Library

Workflow Diagram 1: Divergent library synthesis strategies leveraging the orthogonal reactivity of 1-(Azepan-2-yl)propan-2-ol.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. Built-in quality control checks (like specific TLC stains and aqueous workup rationales) ensure that failures are caught early in the library production cycle.

Protocol A: Chemoselective N-Acylation (Library Array Generation)

Objective: Generate a sub-library of N-acyl azepanes while leaving the secondary alcohol intact for future diversification.

Materials:

  • 1-(Azepan-2-yl)propan-2-ol (1.0 eq, 0.5 mmol)

  • Diverse Acid Chlorides (1.1 eq, 0.55 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-(Azepan-2-yl)propan-2-ol (78.6 mg, 0.5 mmol) in 5.0 mL of anhydrous DCM.

  • Base Addition: Add DIPEA (174 µL, 1.0 mmol) to the solution. Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct generated during acylation, preventing the protonation of the azepane starting material and driving the reaction to completion.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the chosen acid chloride (0.55 mmol) dropwise over 5 minutes. Causality: Cooling mitigates the exothermic nature of the reaction and suppresses competitive O-acylation, ensuring strict chemoselectivity for the nitrogen.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). Validation Check: The starting material will stain positively with Ninhydrin (primary/secondary amines), while the product will be Ninhydrin-negative but visible under UV (if the acyl group is aromatic) or via KMnO4 stain.

  • Quench & Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 5 mL). Causality: The basic aqueous wash hydrolyzes any unreacted acid chloride and removes the DIPEA-HCl salt.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Intramolecular Cyclization to Fused Bicyclic Oxazinones

Objective: Rigidify the flexible scaffold into a fused azepano-1,3-oxazin-2-one system to explore conformationally restricted chemical space.

Materials:

  • 1-(Azepan-2-yl)propan-2-ol (1.0 eq, 0.5 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 eq, 0.75 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

  • Triethylamine (TEA) (0.1 eq, 0.05 mmol) - Optional catalyst

Step-by-Step Methodology:

  • Activation: Dissolve 1-(Azepan-2-yl)propan-2-ol (78.6 mg, 0.5 mmol) in 5.0 mL of anhydrous THF in a sealed tube.

  • Reagent Addition: Add CDI (121.6 mg, 0.75 mmol) in one portion. Causality: CDI acts as a mild, solid phosgene equivalent. The secondary amine attacks CDI first, displacing one equivalent of imidazole to form an intermediate N-acylimidazole.

  • Cyclization: Heat the reaction mixture to 65 °C for 12 hours. Causality: While the initial N-acylation is rapid at room temperature, the subsequent intramolecular attack by the secondary alcohol onto the N-acylimidazole intermediate requires thermal energy to overcome the entropic barrier of forming the fused bicyclic system.

  • Validation Check: Analyze via LC-MS. The target fused bicyclic compound will have a mass of [M+H]+ = 184.1. The disappearance of the [M+H]+ = 158.1 peak (starting material) confirms completion.

  • Workup: Cool to room temperature, concentrate the THF under reduced pressure, and partition the residue between EtOAc (10 mL) and 1M HCl (10 mL). Causality: The acidic wash protonates and extracts the imidazole byproduct into the aqueous layer, leaving the neutral bicyclic carbamate in the organic layer.

  • Isolation: Wash the organic layer with brine, dry over MgSO4, and concentrate to yield the pure fused azepano-1,3-oxazin-2-one scaffold.

G SM γ-Amino Alcohol Scaffold CDI CDI Addition (THF, RT) SM->CDI Int N-Acylimidazole Intermediate CDI->Int - Imidazole Cycl Intramolecular O-Attack (65°C) Int->Cycl Prod Fused Bicyclic Oxazinone Cycl->Prod - Imidazole

Mechanistic Diagram 2: Stepwise cyclization pathway of the γ-amino alcohol using CDI to form a rigidified bicyclic library scaffold.

Conclusion

The incorporation of 1-(Azepan-2-yl)propan-2-ol into heterocyclic libraries provides a highly efficient vector into underexplored 3D chemical space[1]. By leveraging the chemoselectivity of its γ-amino alcohol motif, chemists can rapidly generate both flexible, divergently functionalized arrays and rigidified, fused bicyclic scaffolds[3]. Adhering to the self-validating protocols outlined above ensures high-fidelity library generation, accelerating the identification of novel lead compounds in early-stage drug discovery.

References

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: The University of Manchester URL:[Link][1]

  • Stereoselective Synthesis and Cytoselective Toxicity of Monoterpene-Fused 2-Imino-1,3-thiazines Source: PubMed Central (PMC) / National Institutes of Health URL:[Link][3]

  • Ligand-Enabled γ-C(sp3)–H Hydroxylation of Free Amines with Aqueous Hydrogen Peroxide Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][4]

Sources

Troubleshooting & Optimization

How to improve reaction yield in 1-(Azepan-2-yl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic hurdles associated with the synthesis of 7-membered nitrogen heterocycles.

The synthesis of 1-(azepan-2-yl)propan-2-ol relies on the functionalization of the carbon adjacent to the azepane nitrogen. While standard protocols often default to cryogenic α-lithiation, the unique conformational flexibility of the 7-membered ring renders traditional methods inefficient. This guide breaks down the causality behind these failures and provides a self-validating, high-yield methodology.

🔬 Synthetic Workflow Analysis

SynthesisWorkflow Start N-Boc-Azepane Lithiation α-Lithiation (s-BuLi, TMEDA) Start->Lithiation TempCheck Temperature? Lithiation->TempCheck LowTemp -78°C (Slow Kinetics, <20% Yield) TempCheck->LowTemp Standard HighTemp -40°C to -20°C (Optimal Deprotonation) TempCheck->HighTemp Optimized Electrophile Add Propylene Oxide + BF3·OEt2 HighTemp->Electrophile Deprotection TFA Deprotection Electrophile->Deprotection Product 1-(Azepan-2-yl)propan-2-ol (Target: >70% Yield) Deprotection->Product

Fig 1. Optimized synthetic workflow for 1-(Azepan-2-yl)propan-2-ol via high-temperature lithiation.

🛠️ Troubleshooting FAQs

Q1: My yield of the intermediate N-Boc-2-(2-hydroxypropyl)azepane is consistently below 20% when lithiating at -78 °C. How can I improve this? The Causality: The root cause is the sluggish deprotonation kinetics inherent to the 7-membered azepane ring. Unlike 5- or 6-membered rings (pyrrolidines and piperidines), the direct α-lithiation of N-Boc azepane at -78 °C is a notoriously low-yielding process[1]. The transannular strain and conformational flexibility of the azepane ring hinder the pre-lithiation complexation required for efficient proton abstraction. The Solution: Elevate the lithiation temperature. Extensive mechanistic studies demonstrate that using s-BuLi/TMEDA at -40 °C to -20 °C overcomes the activation energy barrier, significantly accelerating the deprotonation without degrading the organolithium species[2].

Q2: When trapping the lithiated azepane with propylene oxide, I observe unreacted starting material and complex mixtures. What is failing? The Causality: Propylene oxide (2-methyloxirane) is a relatively poor electrophile for unactivated, sterically hindered organolithiums. Without activation, the organolithium acts as a base rather than a nucleophile, leading to the base-catalyzed isomerization of the epoxide into allylic alcohols. The Solution: Introduce a Lewis acid to activate the epoxide. Adding Boron trifluoride diethyl etherate (BF₃·OEt₂) coordinates the epoxide oxygen, weakening the C–O bond and directing the nucleophilic attack of the α-lithioazepane exclusively to the less hindered terminal carbon.

Q3: How can I verify that the lithiation step is complete before wasting expensive electrophiles? The Causality & Solution: Do not rely on arbitrary timer-based protocols. You must implement a self-validating system using in situ ReactIR spectroscopy[3]. By monitoring the reaction in real-time, you can track the carbonyl stretch of the N-Boc group.

  • Free N-Boc: ~1695 cm⁻¹

  • Chelated Li-Boc Complex (Lithiated state): ~1650 cm⁻¹ Only proceed with the propylene oxide addition when the 1695 cm⁻¹ peak has completely disappeared and the 1650 cm⁻¹ peak has plateaued.

Q4: Are there scalable alternatives to the organolithium route if I cannot maintain cryogenic control at a pilot scale? The Solution: Yes. If batch organolithium chemistry is not viable, consider the palladium-mediated cross-coupling of α-halo eneformamides[1]. This involves converting a caprolactam derivative to an α-halo enecarbamate, followed by a cross-coupling reaction with an allyl alcohol equivalent, and subsequent hydrogenation to yield the 2-substituted azepane scaffold.

📊 Quantitative Yield Comparison

The table below summarizes the expected outcomes when optimizing the reaction parameters for the α-lithiation of N-Boc-azepane.

MethodReagents / CatalystOperating Temp (°C)Lithiation TimeAvg. Isolated Yield (%)
Standard Cryogenic Lithiations-BuLi, TMEDA-784 hours< 20%
Optimized Batch Lithiation s-BuLi, TMEDA -40 1 hour 65 - 75%
Flow Microreactor Lithiations-BuLi, TMEDA-202 minutes~ 80%
Eneformamide Cross-CouplingPd(OAc)₂, Ligand+8012 hours70 - 85%

🧪 Self-Validating Experimental Protocol

Optimized Synthesis of 1-(Azepan-2-yl)propan-2-ol

Phase 1: In-Situ Monitored Lithiation

  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stirrer and an in situ ReactIR probe. Purge thoroughly with argon.

  • Substrate Loading: Add anhydrous 2-MeTHF (a greener alternative to Et₂O) and N-Boc-azepane (1.0 equiv). Stir at room temperature.

  • Ligand Addition: Add TMEDA (1.2 equiv). Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath.

  • Deprotonation: Dropwise add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) over 10 minutes.

  • Validation Checkpoint: Monitor the ReactIR spectra. Wait until the chelated C=O stretch at 1650 cm⁻¹ plateaus (typically 45–60 minutes at -40 °C).

Phase 2: Electrophilic Trapping & Deprotection 6. Lewis Acid Activation: Cool the reaction mixture down to -78 °C. Add BF₃·OEt₂ (1.5 equiv) dropwise. 7. Trapping: Immediately add propylene oxide (1.5 equiv) dropwise. Stir for 2 hours, allowing the mixture to slowly warm to 0 °C. The nucleophile will attack the less hindered CH₂ of the epoxide, forming the 2-hydroxypropyl group. 8. Quench: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo. 9. Deprotection: Dissolve the crude N-Boc-2-(2-hydroxypropyl)azepane in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA, 10 equiv) at 0 °C. Stir for 2 hours at room temperature. 10. Final Isolation: Basify the mixture with 1M NaOH to pH 10, extract with DCM, and purify via flash chromatography (DCM/MeOH/NH₄OH) to yield pure 1-(azepan-2-yl)propan-2-ol.

📚 References

  • Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry White Rose eTheses Online (University of Sheffield) URL:[Link]

  • Synthesis of Nitrogen and Oxygen Heterocycles using Organolithium Chemistry Department of Chemistry, University of York URL:[Link]

Sources

Troubleshooting peak tailing of 1-(Azepan-2-yl)propan-2-ol in HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Topic: Troubleshooting Peak Tailing of 1-(Azepan-2-yl)propan-2-ol in HPLC Audience: Researchers, scientists, and drug development professionals.

Guide Overview

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(Azepan-2-yl)propan-2-ol. This document, structured in a question-and-answer format, is designed to provide a deep, mechanistic understanding and a systematic approach to resolving the common and often frustrating issue of peak tailing with this and similar basic compounds. As Senior Application Scientists, our goal is to empower you with the foundational knowledge and practical steps to achieve robust, symmetrical peaks for accurate quantification.

Part 1: Understanding the Root Cause of Peak Tailing

Q: Why is my peak for 1-(Azepan-2-yl)propan-2-ol consistently tailing in my reversed-phase HPLC method?

A: The primary cause of peak tailing for 1-(Azepan-2-yl)propan-2-ol is its chemical structure, specifically the basic secondary amine within the azepane ring. In typical reversed-phase mobile phases (pH 3-7), this amine group becomes protonated, carrying a positive charge. This charge leads to undesirable secondary interactions with the stationary phase.

Most reversed-phase columns are packed with silica particles. Even with advanced manufacturing, the silica surface contains residual silanol groups (Si-OH).[1][2][3] At pH levels above approximately 3.5, these silanols can deprotonate to become anionic (Si-O⁻).[4][5] The positively charged analyte molecule then undergoes a strong ionic interaction with these negatively charged silanol sites.

This secondary retention mechanism is much stronger than the intended hydrophobic (reversed-phase) mechanism. As the analyte molecules travel through the column, some interact only via the desired hydrophobic mechanism, while others are temporarily "stuck" on the active silanol sites. This differential retention causes a portion of the analyte band to elute more slowly, resulting in a skewed, tailing peak.[3][4][6]

cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase Silanol Deprotonated Silanol Si-O⁻ Analyte Protonated Analyte R₂NH₂⁺ Analyte:f1->Silanol:f1 Strong Ionic Interaction (Causes Peak Tailing)

Caption: Analyte-Silanol interaction causing peak tailing.

Part 2: A Systematic Approach to Troubleshooting

Resolving peak tailing requires a logical, multi-step approach that begins with the easiest and most impactful adjustments. The following workflow guides you from mobile phase optimization to column and hardware considerations.

cluster_1 Mobile Phase Actions cluster_2 Column Actions cluster_3 System Actions Start Peak Tailing Observed Asymmetry > 1.2 Step1 Step 1: Mobile Phase Optimization Start->Step1 Step2 Step 2: Column Evaluation Step1->Step2 If tailing persists pH_Adjust A: Adjust pH (e.g., pH < 3) Step1->pH_Adjust Step3 Step 3: System & Hardware Check Step2->Step3 If tailing persists Column_Type A: Use High-Purity, End-Capped Column Step2->Column_Type End Symmetrical Peak Achieved Step3->End If tailing persists, re-evaluate method Dead_Volume A: Check for Dead Volume (fittings, tubing) Step3->Dead_Volume Add_Modifier B: Add Competing Base (e.g., TEA) Buffer_Strength C: Increase Buffer Strength (>20 mM) Column_Clean B: Perform Column Wash/Regeneration New_Column C: Replace Column Frit_Block B: Check for Blocked Frit

Caption: Systematic workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization

Mobile phase chemistry is the most powerful tool for controlling peak shape.

Q: How does mobile phase pH affect the peak shape of my compound, and what is the optimal range?

A: Mobile phase pH is critical because it controls the ionization state of both your analyte and the column's residual silanol groups.[7][8]

  • Analyte (1-(Azepan-2-yl)propan-2-ol): As a secondary amine, the conjugate acid has an estimated pKa of ~10-11. At any pH below ~8, it will be fully protonated (R₂NH₂⁺).

  • Silanols (Si-OH): These are acidic, with a pKa roughly between 3.5 and 4.5.

The strategy is to manipulate the pH to suppress the ionization of the silanol groups. By lowering the mobile phase pH to ≤ 3, the vast majority of silanols will be in their neutral, protonated form (Si-OH).[1][3] This eliminates the strong ionic attraction with your protonated analyte, significantly improving peak shape.[5][9] Operating at a pH far from the analyte's pKa also ensures a single ionic form exists, preventing peak splitting or broadening.[7][10]

Q: What mobile phase additives can I use to improve peak shape, and how do they work?

A: If adjusting the pH alone is insufficient, mobile phase additives, often called "silanol suppressors," can be highly effective. The most common are small, basic amine compounds.

These additives, like triethylamine (TEA), act as "competing bases."[9][11] Being small and positively charged at low pH, they preferentially interact with the anionic silanol sites on the silica surface, effectively shielding them from the larger analyte molecule.[12] This allows the analyte to undergo a more ideal hydrophobic retention mechanism.

Additive Typical Concentration Mechanism of Action Pros Cons
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Ion-pairing agent and pH control. Forms an ion pair with the protonated analyte, increasing its hydrophobicity and masking its charge.Excellent for LC-MS (volatile), provides low pH.Can be aggressive to columns over time; may suppress MS signal.
Formic Acid 0.1% (v/v)Provides low pH to suppress silanol ionization.Volatile, excellent for LC-MS.Weaker acid than TFA, may be less effective at masking silanols.
Triethylamine (TEA) 0.1 - 0.5% (v/v)Competing base. Masks active silanol sites. Used with an acid to buffer pH.[11]Very effective at reducing tailing.Not volatile (not for LC-MS), can shorten column life, may cause baseline noise.[9][12]
Phosphate Buffer 10 - 50 mMProvides robust pH control at a specific value (e.g., pH 2.5).Excellent pH stability, leads to reproducible retention times.Not volatile (not for LC-MS), can precipitate with high acetonitrile concentrations.[9]

Experimental Protocol: Preparing a Low-pH Mobile Phase with a Competing Base

  • Objective: To prepare 1 L of a mobile phase consisting of 25 mM phosphate buffer with 0.1% TEA, pH adjusted to 3.0, to be mixed with an organic solvent (e.g., acetonitrile or methanol).

  • Materials:

    • HPLC-grade water

    • Potassium phosphate monobasic (KH₂PO₄)

    • Phosphoric acid (H₃PO₄)

    • Triethylamine (TEA), HPLC grade

    • Calibrated pH meter

  • Procedure:

    • Weigh out the required amount of KH₂PO₄ for a 25 mM solution (approx. 3.4 g for 1 L).

    • Add it to a 1 L volumetric flask with ~900 mL of HPLC-grade water.

    • Add 1.0 mL of TEA to the solution and mix thoroughly.

    • Place a calibrated pH probe into the solution.

    • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0.

    • Add water to the 1 L mark and mix well.

    • Filter the buffer through a 0.22 µm or 0.45 µm membrane filter before use. This is your "Aqueous" or "A" solvent.

Step 2: Column Considerations

If mobile phase optimization does not fully resolve the issue, the column itself is the next logical focus.

Q: My peak is still tailing after optimizing the mobile phase. Could my column be the problem?

A: Yes, the column's quality and chemistry are paramount. Not all C18 columns are the same, especially concerning their suitability for basic compounds.

  • Silica Purity (Type A vs. Type B): Older columns often use "Type A" silica, which has higher metal content and more acidic, active silanol groups. Modern columns use high-purity "Type B" silica, which is much more inert and exhibits significantly less tailing for bases.[1][9]

  • End-Capping: After the C18 groups are bonded to the silica, manufacturers perform an "end-capping" step to react many of the remaining silanols with a small silylating agent.[6] A column that is "fully end-capped" will have fewer active sites and provide better peak shape.[3]

  • Column Age and Contamination: Over time, the stationary phase can degrade, or strongly retained sample components can accumulate at the column inlet. This can create new active sites or distort the flow path, both leading to peak tailing.

Column Type Key Feature Suitability for 1-(Azepan-2-yl)propan-2-ol Considerations
Traditional C18 (Type A Silica) Low-purity silica, incomplete bonding.Poor. Will likely show significant tailing that is difficult to eliminate.Often requires high concentrations of amine modifiers in the mobile phase.
High-Purity, End-Capped C18 (Type B) Inert silica with minimal free silanols.[5]Excellent. This is the recommended starting point for new method development.Provides the best performance with simple, low-pH mobile phases.
Hybrid Silica (e.g., BEH, XBridge) Silica-polymer hybrid particles.Excellent. Offers a wider usable pH range (1-12), allowing for high-pH methods where the analyte is neutral.[1][13]High pH methods can offer alternative selectivity but require compatible HPLC systems.
Polar-Embedded Phase A polar group (e.g., amide) embedded in the alkyl chain.[6]Good. The polar group helps to shield residual silanols.Offers different selectivity compared to a standard C18.

Protocol: Column Cleaning and Regeneration

  • Objective: To remove strongly retained contaminants from a reversed-phase column that may be causing peak tailing and high backpressure.

  • Procedure:

    • Disconnect the column from the detector.

    • Flush with 20 column volumes of your mobile phase without the buffer (e.g., Water/Acetonitrile mix).

    • Flush with 20 column volumes of 100% HPLC-grade water.

    • Flush with 20 column volumes of 100% Isopropanol.

    • Flush with 20 column volumes of 100% Methylene Chloride (if compatible with your system).

    • Flush with 20 column volumes of 100% Isopropanol.

    • Flush with 20 column volumes of 100% HPLC-grade water.

    • Equilibrate the column with your mobile phase composition for at least 30 column volumes before re-connecting to the detector.

Step 3: Hardware and System Check

Q: I have an optimized mobile phase and a new, high-quality column, but I still see some tailing. What else could be wrong?

A: If both the chemistry (mobile phase) and the primary interaction site (column) have been addressed, the issue may lie with the physical flow path of your HPLC system. This is known as "extra-column band broadening."

  • Dead Volume: Any unnecessary space in the flow path between the injector and the detector can cause the analyte band to spread, often asymmetrically. Check for poorly made connections (ferrules not seated correctly), or the use of tubing with an unnecessarily large internal diameter (e.g., using 0.010" ID tubing where 0.005" is sufficient).

  • Column Frit: The inlet frit of the column can become partially blocked by particulates from the sample or mobile phase. This disrupts the flow onto the column bed, leading to peak distortion. Replacing the frit or the column is the solution.[3]

Part 3: Frequently Asked Questions (FAQs)

Q: What is a good starting point for a reversed-phase method for 1-(Azepan-2-yl)propan-2-ol? A:

  • Column: High-purity, end-capped C18 (e.g., Waters Acquity BEH, Agilent Zorbax StableBond, Phenomenex Luna Omega), 2.1 or 4.6 mm ID, 2.5-5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-50% B over 15 minutes) to determine the approximate elution conditions.

  • Flow Rate: 0.3 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID.

  • Column Temperature: 30 °C.

Q: How do I calculate peak tailing? A: The most common metric is the Tailing Factor (Tf) or Asymmetry Factor (As), often calculated by the chromatography data system (CDS). The USP definition for Tailing Factor is the distance from the front edge of the peak to the back edge, divided by twice the distance from the peak front to the center, all measured at 5% of the peak height. A value of 1.0 is a perfectly symmetrical Gaussian peak. A value > 1.2 is generally considered tailing.[3]

Q: Can I use a high pH mobile phase instead of a low pH one? A: Yes, this is an excellent alternative strategy, provided you use a pH-resistant column (like a hybrid silica column).[13] By raising the pH to >10 (at least 2 units above the analyte's pKa), you deprotonate the 1-(Azepan-2-yl)propan-2-ol, making it a neutral molecule. The neutral form will not interact with silanol sites, leading to excellent peak shape. This also typically increases retention in reversed-phase mode.

Q: My peak shape is good, but my retention time is drifting. What should I do? A: Retention time drift is almost always due to an issue with the mobile phase. Ensure your mobile phase is adequately buffered. Unbuffered mobile phases with just 0.1% acid can show shifts if the sample diluent has a different pH.[14] Also, ensure the column is fully equilibrated before starting your analysis sequence.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • HPLC-MART. (n.d.). Are Silanol Groups Bad or Good for Basic Compounds?
  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Majors, R. E. (2002, December). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe.
  • Industry News. (2023, December 27).
  • Moravek, Inc. (2024, December 4).
  • Hyun, M. H., Min, H. J., & Cho, Y. J. (2007). Liquid chromatographic resolution of secondary amino alcohols on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid... Journal of Chromatography A, 1164(1-2), 234-239. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Crawford Scientific. (n.d.).
  • Welch Materials. (2025, December 15).
  • Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY.
  • LCGC International. (2025, November 29). Should an Additive be Added to your HPLC Eluent?

Sources

Technical Support Center: A Guide to Overcoming Solubility Challenges of 1-(Azepan-2-yl)propan-2-ol and Related Amino Alcohols in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(Azepan-2-yl)propan-2-ol and structurally related compounds. This document provides in-depth troubleshooting advice and detailed protocols to address the common challenge of low aqueous solubility. Our approach is rooted in fundamental physicochemical principles to empower you to make informed decisions during your experiments.

Overview: Understanding the Solubility Challenge

The structure of 1-(Azepan-2-yl)propan-2-ol, featuring a saturated azepane ring and a propan-2-ol side chain, presents a classic solubility dilemma. The molecule contains a significant nonpolar hydrocarbon backbone, which contributes to poor water solubility. However, the secondary amine within the azepane ring is a basic functional group. This basicity is the key to overcoming solubility limitations. By controlling the pH of the solution, this amine can be protonated, creating a charged species that is significantly more soluble in aqueous media.[1][2][3] This guide will primarily focus on leveraging this pH-dependent behavior and will also explore other effective strategies for more challenging experimental conditions.

Section 1: The Physicochemical Profile & The Role of pH

The cornerstone of solubilizing 1-(Azepan-2-yl)propan-2-ol is understanding its acid-base chemistry. The secondary amine in the azepane ring is a weak base that exists in equilibrium with its protonated (conjugate acid) form.

  • In Neutral or Basic Solutions (High pH): The compound will be predominantly in its neutral, uncharged form. This form is more lipophilic and thus has very low solubility in water, often leading to precipitation in common buffers like Phosphate-Buffered Saline (PBS) at pH 7.4.[4]

  • In Acidic Solutions (Low pH): The amine group becomes protonated, forming a positively charged ammonium salt. This ionic form is much more polar and readily interacts with water molecules, leading to a dramatic increase in aqueous solubility.[3][5]

This relationship is governed by Le Châtelier's principle: adding acid (H+) consumes the neutral form, shifting the equilibrium towards the more soluble, protonated form.[1][4]

Caption: pH-dependent equilibrium of 1-(Azepan-2-yl)propan-2-ol.

Section 2: Frequently Asked Questions (FAQs)

Q1: My 1-(Azepan-2-yl)propan-2-ol precipitated immediately when I tried to dissolve it in PBS (pH 7.4). Why?

This is the expected behavior for this type of molecule. At pH 7.4, the amine group is largely in its neutral, non-polar form, which has very poor aqueous solubility. To keep it in solution, you must either lower the pH or use other formulation strategies.

Q2: What is the simplest and most effective first step to solubilize my compound?

The most direct method is pH adjustment . Prepare a concentrated stock solution in an acidic vehicle (e.g., water with a small amount of HCl) and then dilute this stock into your final experimental buffer. The final pH of your working solution must be low enough to maintain solubility.

Q3: Can I use organic solvents to prepare a stock solution?

Yes, using a water-miscible organic solvent, known as a cosolvent, is a common and effective strategy.[6] You can prepare a high-concentration stock in a solvent like ethanol, DMSO, or propylene glycol. However, be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological systems.

Q4: My experiment is sensitive to pH and must be conducted at or near pH 7.4. What are my options?

If pH adjustment is not feasible, your best option is to use an enabling excipient. The most common and effective choice for this situation is a cyclodextrin derivative , such as Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[][8] Cyclodextrins are cage-like molecules that encapsulate the non-polar parts of your compound, forming a complex that is water-soluble on the exterior.[9][10]

Q5: What is the best practice for preparing and storing a stock solution?

Always prepare stock solutions by dissolving the compound in a solvent system that ensures complete dissolution. For this compound, we recommend:

  • Primary Method: Prepare a 10-50 mM stock solution in sterile, deionized water, adjusting the pH to ~4-5 with 1N HCl. Filter-sterilize and store at 4°C or -20°C.

  • Alternative Method (for solvent-tolerant assays): Prepare a >100 mM stock in 100% Ethanol or DMSO. Store tightly sealed at -20°C to prevent water absorption.

Section 3: Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow and step-by-step protocols for systematically overcoming solubility issues.

Troubleshooting_Workflow cluster_strategies Solubilization Strategies Start Start: Dissolve Compound in Aqueous Buffer Precipitation Precipitation Occurs? Start->Precipitation Success Solubility Goal Achieved Precipitation->Success No pH_Adjust Strategy 1: pH Adjustment Precipitation->pH_Adjust Yes pH_Adjust->Success Soluble at acceptable pH Cosolvent Strategy 2: Use of Cosolvents pH_Adjust->Cosolvent pH adjustment not compatible with assay? Cosolvent->Success Soluble at acceptable solvent % Cyclodextrin Strategy 3: Cyclodextrin Complexation Cosolvent->Cyclodextrin Organic solvent not compatible with assay? Cyclodextrin->Success Soluble at acceptable CD %

Caption: Decision workflow for troubleshooting low solubility.

Problem: Compound precipitates during preparation in standard aqueous buffers (e.g., PBS, TRIS).
Solution A: pH Adjustment Protocol

This method leverages the basic amine to form a soluble salt at acidic pH.

Objective: To prepare a 10 mM stock solution of 1-(Azepan-2-yl)propan-2-ol.

Materials:

  • 1-(Azepan-2-yl)propan-2-ol powder

  • Sterile deionized water

  • 1N Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the required amount of 1-(Azepan-2-yl)propan-2-ol to make a 10 mM solution.

  • Add 90% of the final required volume of sterile deionized water. The solution will likely appear as a cloudy suspension.

  • While stirring, add 1N HCl dropwise until all solid material dissolves completely. The solution should become clear.

  • Check the pH of the solution. It should ideally be in the range of 4.0-5.5 for optimal solubility and stability. Adjust with more HCl if necessary.

  • Add sterile deionized water to reach the final target volume.

  • Confirm the final concentration and filter-sterilize the stock solution through a 0.22 µm syringe filter if required for your application.

Causality: By adding acid, we protonate the azepane nitrogen, creating a charged species (R₂NH₂⁺) which is highly soluble in water. This is the most common and effective method for increasing the solubility of basic drugs.[11][12]

Solution B: Cosolvent System Protocol

This method reduces the overall polarity of the solvent system, allowing the non-polar regions of the compound to be more favorably solvated.[13][14]

Objective: To prepare a 50 mM stock solution using a water-miscible organic cosolvent.

Materials:

  • 1-(Azepan-2-yl)propan-2-ol powder

  • Selected cosolvent (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Sterile deionized water or buffer of choice

Procedure:

  • Weigh out the required amount of 1-(Azepan-2-yl)propan-2-ol.

  • Add the pure cosolvent to dissolve the compound completely. Gentle vortexing or sonication may be required. For example, dissolve the powder in 100% ethanol to create a high-concentration primary stock.

  • This primary stock can then be diluted into your final aqueous buffer.

  • Crucial Step: When diluting, add the stock solution to the buffer dropwise while vortexing vigorously. This prevents the compound from precipitating locally at the point of addition.

  • Ensure the final concentration of the cosolvent in your working solution is low (typically <1-5%) to avoid artifacts in biological assays.[6]

Cosolvent Properties & Considerations
Ethanol Volatile, can be cytotoxic at higher concentrations. Good for general lab use.[6][15]
Propylene Glycol Less volatile, common in pharmaceutical formulations.[13][16]
Polyethylene Glycol 400 (PEG 400) Non-volatile, viscous, excellent solubilizer for many compounds.[6][16]
Dimethyl Sulfoxide (DMSO) Powerful solvent, but can have significant biological effects and permeability-enhancing properties. Use with caution.[17]
Problem: A high concentration is needed at a fixed, near-neutral pH (e.g., pH 7.0-7.4).
Solution C: Cyclodextrin Complexation Protocol

This advanced method uses a host-guest chemistry approach where the cyclodextrin encapsulates the hydrophobic part of the drug, presenting a hydrophilic exterior to the solvent.[8][18]

Objective: To increase the apparent solubility of 1-(Azepan-2-yl)propan-2-ol at pH 7.4 using HP-β-CD.

Materials:

  • 1-(Azepan-2-yl)propan-2-ol powder

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a solution of HP-β-CD in your desired buffer. A common starting concentration is 10-20% (w/v).

  • Add the 1-(Azepan-2-yl)propan-2-ol powder directly to the cyclodextrin solution.

  • Mix the solution thoroughly. This may require overnight stirring or sonication at a controlled temperature (e.g., 25-37°C) to facilitate the formation of the inclusion complex.

  • After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.

  • Carefully collect the supernatant. This is your saturated solution of the drug-cyclodextrin complex. The concentration can be determined via HPLC or UV-Vis spectroscopy.

Causality: The interior of the cyclodextrin "donut" is hydrophobic and provides a favorable environment for the non-polar parts of the drug molecule. The hydrophilic exterior of the cyclodextrin makes the entire complex water-soluble, dramatically increasing the apparent solubility of the drug without altering the pH.[9][10]

Cyclodextrin Type Key Features
alpha-Cyclodextrin (α-CD) Smallest cavity, suitable for small molecules or side chains.
beta-Cyclodextrin (β-CD) Mid-sized cavity, widely used but has lower aqueous solubility itself.[9]
gamma-Cyclodextrin (γ-CD) Largest cavity, for bulkier molecules.
Hydroxypropyl-β-CD (HP-β-CD) Modified β-CD with much higher aqueous solubility and reduced toxicity, making it a preferred choice for many applications.[8][9]
Section 4: Summary of Solubilization Strategies
Strategy Mechanism of Action Advantages Disadvantages & Limitations
pH Adjustment Protonation of the basic amine group to form a soluble salt.[1][4]Simple, highly effective, inexpensive, uses common lab reagents.Not suitable for pH-sensitive assays; may alter compound activity if ionization state is critical.
Cosolvents Reduces the polarity of the aqueous solvent system.[13][14]Easy to prepare high-concentration stocks; effective for many compounds.Potential for solvent toxicity/artifacts in biological assays; may affect compound stability.[6]
Cyclodextrins Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity to form a water-soluble inclusion complex.[][18]Allows for high solubility at neutral pH; can improve stability; generally low toxicity.[8][9]More expensive; requires optimization of drug:CD ratio; can be a viscosity-limiting factor at high concentrations.
References
  • Cosolvent - Wikipedia. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • pH Effects on Solubility - Chad's Prep®. (n.d.).
  • pH and solubility (video) | Equilibrium - Khan Academy. (n.d.).
  • The Effect of pH on Solubility - Chemistry Steps. (n.d.).
  • Does pH affect solubility? - AAT Bioquest. (2023, March 17).
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.).
  • pH and Solubility | AP Chemistry - 8.11. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Retrieved March 26, 2026, from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (n.d.).
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (2025, June 8).
  • Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules Magazine. (2025, July 15).
  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization - ACS Publications. (2012, January 26). Retrieved March 26, 2026, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30).
  • The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. (2009, June 15).
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting 1-(Azepan-2-yl)propan-2-ol N-Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity issues during the N-alkylation of 1-(Azepan-2-yl)propan-2-ol. Because this molecule contains both a secondary amine (the azepane ring) and a secondary alcohol (the propan-2-ol side chain), standard alkylation conditions often lead to complex mixtures.

Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative comparisons, and self-validating experimental protocols to ensure high-yielding, chemoselective N-alkylation.

Part 1: Diagnostic Workflow

Use the following decision tree to determine the optimal synthetic strategy for your specific target molecule.

Workflow Start 1-(Azepan-2-yl)propan-2-ol N-Alkylation Q1 Is the desired alkyl group derivable from an aldehyde/ketone? Start->Q1 Reductive Reductive Amination (NaBH(OAc)3, DCE) Highly Chemoselective Q1->Reductive Yes Direct Direct Alkylation (Alkyl Halide/Electrophile) Q1->Direct No Q2 Is the alkyl halide highly reactive? Direct->Q2 MildBase Use Mild Base (Cs2CO3 or CsOH, DMF) Monitor closely Q2->MildBase Yes Protect O-Protection Required (e.g., TBS-Cl) prior to alkylation Q2->Protect No / Harsh Conditions

Decision workflow for selecting the optimal N-alkylation strategy to minimize side reactions.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why am I seeing significant O-alkylation and over-alkylation during direct N-alkylation with alkyl halides? A: 1-(Azepan-2-yl)propan-2-ol contains both a secondary amine and a secondary alcohol. While the nitrogen lone pair is intrinsically more nucleophilic than the oxygen lone pair, the use of strong bases (e.g., NaH, KOH) deprotonates the hydroxyl group to form a highly nucleophilic alkoxide, which aggressively drives O-alkylation. Furthermore, direct alkylation of the secondary amine yields a tertiary amine that remains sterically accessible and nucleophilic, leading to quaternization (over-alkylation).

Q2: How can I achieve high chemoselectivity for N-alkylation without using protecting groups? A: The most robust approach is . By reacting the amine with an aldehyde or ketone in the presence of Sodium Triacetoxyborohydride (NaBH(OAc)₃), you selectively form an iminium ion intermediate. The secondary alcohol is completely unreactive toward the carbonyl electrophile and the mild reducing agent. This method inherently prevents over-alkylation because the resulting tertiary amine cannot form an iminium species.

Q3: If my target alkyl group cannot be installed via reductive amination, what are the optimal conditions for direct alkylation? A: If an alkyl halide must be used, switch to a mild, bulky base such as Cesium Carbonate (Cs₂CO₃) or Cesium Hydroxide (CsOH) in a polar aprotic solvent like DMF. The enhances the nucleophilicity of the nitrogen through the formation of a highly reactive, loosely coordinated anion-like intermediate, while the bulky cesium counterion sterically suppresses over-alkylation and avoids full deprotonation of the alcohol.

Part 3: Quantitative Comparison of Alkylation Strategies

MethodReagentsChemoselectivity (N vs O)Over-alkylation RiskTypical Yield
Reductive Amination Carbonyl, NaBH(OAc)₃, DCEExcellent (>99:1)None85–95%
Direct Alkylation (Cesium Base) R-X, Cs₂CO₃, DMFGood (9:1)Low70–85%
Direct Alkylation (Strong Base) R-X, NaH, THFPoor (Mixture)High<40%
Protection-Alkylation 1. TBS-Cl 2. R-X, Base 3. TBAFExcellent (Protected)Moderate60–75% (over 3 steps)

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Recommended)

This protocol utilizes mild hydride reduction to guarantee N-alkylation without touching the secondary alcohol.

  • Preparation: Dissolve 1-(Azepan-2-yl)propan-2-ol (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.

    • Causality: DCE is the optimal solvent for NaBH(OAc)₃ reductions as it stabilizes the iminium intermediate without competing for the reducing agent.

  • Imine Formation: Stir at room temperature for 30 minutes under an inert atmosphere.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions over aldehydes/ketones, preventing the reduction of your starting carbonyl into an alcohol.

  • Monitoring (Self-Validation Checkpoint): After 2 hours, sample 10 µL, dilute in MeOH, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the starting mass (m/z 158.2 [M+H]⁺) disappears. The presence of a single product peak without +R (O-alkylation) or +2R (quaternization) masses confirms chemoselectivity. If unreacted carbonyl remains, it indicates incomplete iminium formation; add 0.1 equiv of acetic acid to catalyze the condensation.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Direct N-Alkylation Utilizing the "Cesium Effect"

Use this protocol only when the desired alkyl group cannot be derived from a carbonyl precursor.

  • Preparation: Dissolve 1-(Azepan-2-yl)propan-2-ol (1.0 equiv) in anhydrous DMF (0.1 M). Add activated 4 Å molecular sieves.

    • Causality: Molecular sieves remove trace water, which is critical because water can hydrolyze the alkyl halide and reduce the basicity of the system.

  • Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 equiv) and stir for 15 minutes.

    • Causality: Cs₂CO₃ provides the "Cesium Effect," where the large ionic radius of Cs⁺ creates a highly reactive nitrogen nucleophile while sterically hindering over-alkylation.

  • Alkylation: Add the alkyl halide (1.0 equiv) dropwise at 0 °C, then warm to room temperature.

  • Monitoring (Self-Validation Checkpoint): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain).

    • Validation Criteria: The secondary amine starting material will stain dark pink/purple. The tertiary amine product will not stain or will stain faintly yellow. If a highly polar, baseline spot appears, quaternization (over-alkylation) is occurring—immediately cool the reaction to 0 °C and quench.

  • Quench & Workup: Filter through Celite to remove sieves and salts. Dilute with water and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines." Organic Letters, 1999, 1(12), 1893-1896. URL:[Link]

Validation & Comparative

A Comparative Analysis of the Binding Affinities of Novel Azepane-Based Cannabinoid Receptor 2 Agonists

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of therapeutic drug discovery, the selective modulation of the cannabinoid receptor 2 (CB2) has emerged as a promising strategy for the treatment of inflammatory pain, devoid of the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation. This guide provides a detailed comparative analysis of a novel series of azepane-based compounds, specifically 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivatives, which have been identified as potent and selective CB2 receptor agonists. We will delve into the structure-activity relationships (SAR) that govern their binding affinities, supported by robust experimental data and methodologies. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are actively engaged in the design and synthesis of novel therapeutics targeting the endocannabinoid system.

Introduction: The Rationale for Targeting CB2 with Azepane Scaffolds

The azepane ring is a versatile seven-membered saturated heterocycle that serves as a core scaffold in numerous biologically active compounds. Its conformational flexibility allows for the precise spatial orientation of substituent groups, making it an attractive template for designing ligands with high affinity and selectivity for specific biological targets. The development of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivatives represents a significant advancement in the quest for potent and selective CB2 agonists. The strategic incorporation of the 1,2,4-oxadiazole moiety and various substituents on the azepane core allows for a systematic exploration of the chemical space to optimize binding affinity and functional activity at the CB2 receptor.

Experimental Methodologies: Quantifying Binding Affinity

A critical aspect of drug discovery is the accurate determination of a compound's binding affinity for its target receptor. In the characterization of these novel azepane derivatives, a combination of in vitro assays was employed to quantify their potency and selectivity.

1. CB2 Receptor Agonist Activity Assay:

The agonist activity of the compounds at the human CB2 receptor was determined using a cAMP (cyclic adenosine monophosphate) assay. This assay measures the ability of a compound to inhibit the production of cAMP, a key second messenger, following receptor activation.

  • Principle: The CB2 receptor is a Gi/o-coupled receptor. Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

  • Protocol:

    • HEK293 cells stably expressing the human CB2 receptor are seeded in assay plates.

    • The cells are incubated with the test compounds at varying concentrations.

    • Forskolin is added to stimulate adenylyl cyclase and induce cAMP production.

    • The assay is terminated, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

    • The concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) values are calculated to determine the potency of the compounds.

2. CB1 Receptor Agonist Activity Assay:

To assess the selectivity of the compounds, their agonist activity at the human CB1 receptor was also evaluated using a similar cAMP assay format with HEK293 cells expressing the human CB1 receptor.

Workflow for Determining CB2 Agonist Activity

Caption: A streamlined workflow for the determination of CB2 receptor agonist activity using a cell-based cAMP assay.

Comparative Binding Affinities: Structure-Activity Relationship (SAR) Analysis

The binding affinities of a series of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivatives were systematically evaluated. The following table summarizes the key findings, highlighting the impact of structural modifications on CB2 receptor potency and selectivity over the CB1 receptor.[1]

CompoundR¹ SubstituentR² SubstituentCB2 EC₅₀ (nM)CB1 EC₅₀ (μM)Selectivity (CB1/CB2)
25a H4-chlorophenyl138> 30> 217
25d H4-fluorophenyl112> 30> 268
25h H4-methoxyphenyl45.3> 30> 662
25k H4-(trifluoromethyl)phenyl78.9> 30> 380
25r H4-cyanophenyl21.0> 30> 1428
26a CH₃4-chlorophenyl245> 30> 122
26b CH₃4-cyanophenyl56.2> 30> 534

Key Insights from the SAR Analysis:

  • Impact of R² Substituent: The nature of the substituent on the phenyl ring at the R² position significantly influences CB2 agonist potency. Electron-withdrawing groups, such as a cyano group (25r ), resulted in the most potent compound in the series with an EC50 of 21.0 nM.[1] In contrast, a chlorine substituent (25a ) led to a higher EC50 of 138 nM.[1]

  • Impact of R¹ Substituent: Introduction of a methyl group at the R¹ position on the azepane ring generally led to a decrease in potency. For example, compound 26b (R¹ = CH₃, R² = 4-cyanophenyl) exhibited a higher EC50 (56.2 nM) compared to its unsubstituted counterpart 25r (EC50 = 21.0 nM).[1]

  • Selectivity: All the tested compounds displayed high selectivity for the CB2 receptor over the CB1 receptor, with CB1 EC50 values greater than 30 μM.[1] This is a crucial feature for developing therapeutics that avoid the psychoactive effects associated with CB1 activation. The most potent compound, 25r , also demonstrated the highest selectivity, with a selectivity ratio of over 1428.[1]

Logical Relationship of SAR

SAR substituent Substituent Modification potency CB2 Potency substituent->potency Influences selectivity CB1/CB2 Selectivity substituent->selectivity Impacts

Caption: The logical relationship illustrating how substituent modifications directly influence the potency and selectivity of the azepane-based compounds.

Conclusion and Future Directions

The systematic evaluation of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivatives has led to the identification of compound 25r as a highly potent and selective CB2 receptor agonist.[1] The established structure-activity relationships provide a clear rationale for the design of future analogues with potentially enhanced pharmacokinetic and pharmacodynamic properties. The favorable in vivo efficacy of compound 25r in rodent models of inflammatory pain further underscores its potential as a lead compound for the development of novel analgesic and anti-inflammatory agents.[1] Future research should focus on optimizing the metabolic stability and oral bioavailability of this promising chemical series.

References

Sources

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for 1-(Azepan-2-yl)propan-2-ol Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(Azepan-2-yl)propan-2-ol, a novel therapeutic agent, in human plasma. We will move beyond a simple recitation of protocols to explore the scientific rationale behind our choices, ensuring a robust and defensible bioanalytical method.

The validation of bioanalytical methods is not merely a checklist exercise; it is a systematic process to demonstrate that a method is reliable and reproducible for its intended use.[1][2] This principle is enshrined in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have been harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][3][4][5] Our approach is firmly grounded in these authoritative standards.

Method Development: A Rational Approach to a Novel Analyte

Given the physicochemical properties of 1-(Azepan-2-yl)propan-2-ol, which contains a secondary amine and a hydroxyl group, it is classified as a polar compound. The quantification of such molecules in a complex biological matrix like plasma presents unique challenges, primarily related to chromatographic retention and extraction efficiency.[6]

Chromatographic Strategy: Taming Polarity

For polar compounds, traditional reversed-phase chromatography can be problematic, often resulting in poor retention. While normal-phase chromatography is an option, it is less compatible with the aqueous mobile phases required for mass spectrometry.[6] A more effective strategy is the use of a C18 column with mobile phases at a higher pH. At an elevated pH, the secondary amine of our analyte will be in a less protonated state, increasing its hydrophobicity and, consequently, its retention on a C18 stationary phase.

Recommended Chromatographic Conditions:

ParameterConditionRationale
Column Waters XTerra MS C18, 2.1 x 30 mm, 3.5 µmThis column is stable at high pH, which is crucial for retaining the analyte.
Mobile Phase A 5 mM Ammonium Bicarbonate in Water, pH 9.5A volatile buffer compatible with MS detection that maintains a high pH to enhance retention of the amine-containing analyte.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic mobile phase for reversed-phase chromatography.[7]
Gradient 5% to 95% B over 3 minutesA rapid gradient allows for high-throughput analysis while ensuring adequate separation from matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between speed and efficiency.
Injection Volume 5 µLA small injection volume helps to minimize matrix effects.
Mass Spectrometric Detection: Precision and Sensitivity

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-(Azepan-2-yl)propan-2-ol[M+H]+Fragment 1Optimized
Fragment 2Optimized
Internal Standard (IS)[M+H]+Fragment 1Optimized
(e.g., deuterated analog)Fragment 2Optimized

Note: The specific m/z values and collision energies would be determined experimentally during method development.

Sample Preparation: The Critical First Step

Effective sample preparation is paramount to remove proteins and other matrix components that can interfere with the analysis.[8][9] For polar analytes, protein precipitation (PPT) and solid-phase extraction (SPE) are generally more versatile than liquid-liquid extraction (LLE).[6]

Comparison of Sample Preparation Techniques:

TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.[8][9]Less clean extract, potential for significant matrix effects from phospholipids.[9]
Liquid-Liquid Extraction (LLE) Provides a cleaner extract than PPT.[8]Can be labor-intensive and may have lower recovery for polar analytes.
Solid-Phase Extraction (SPE) Offers the cleanest extracts and the ability to concentrate the analyte.[8]More complex and costly to develop.

For this application, we will compare PPT followed by phospholipid removal and a mixed-mode cation exchange SPE.

The Validation Workflow: A Step-by-Step Guide

The following validation experiments are designed to be a self-validating system, where the results of each experiment build upon the last to provide a comprehensive picture of the method's performance.

G cluster_0 Method Development cluster_1 Full Validation Dev Method Development & Optimization Selectivity Selectivity & Matrix Effect Dev->Selectivity Proceed to Validation Linearity Linearity, Accuracy, & Precision Selectivity->Linearity Recovery Recovery Linearity->Recovery Stability Stability Recovery->Stability G cluster_0 Sample Preparation Plasma Human Plasma Sample + Internal Standard SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Plasma->SPE Pre-treatment Elution Elution & Reconstitution SPE->Elution Wash & Elute Analysis LC-MS/MS Analysis Elution->Analysis

Caption: Detailed workflow for the Solid-Phase Extraction (SPE) procedure.

1. Selectivity and Matrix Effect:

  • Protocol: Analyze at least six different lots of blank human plasma to check for interferences at the retention time of the analyte and IS. [7]The matrix effect will be evaluated by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.

  • Acceptance Criteria: No significant interfering peaks at the retention times of the analyte and IS. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.

2. Calibration Curve and Linearity:

  • Protocol: A calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration levels will be prepared in plasma. The curve will be fitted with a linear, weighted (1/x²) regression model.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. [10]Back-calculated concentrations should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

3. Accuracy and Precision:

  • Protocol: Analyze quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three different days.

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).

4. Recovery:

  • Protocol: The extraction recovery will be determined by comparing the peak areas of the analyte from pre-extraction spiked samples to those of post-extraction spiked samples at three QC levels.

  • Acceptance Criteria: Recovery should be consistent, precise, and reproducible.

5. Stability:

  • Protocol: The stability of the analyte in plasma will be assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Summary of Validation Parameters and Acceptance Criteria:

Validation ParameterAcceptance Criteria (ICH M10)
Selectivity No significant interference at the retention time of the analyte and IS.
Matrix Effect CV of IS-normalized matrix factor ≤ 15%.
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal (±20% at LLOQ).
Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Stability Mean concentration within ±15% of nominal.

Conclusion

This guide has outlined a comprehensive and scientifically-grounded approach to the validation of an LC-MS/MS method for the quantification of 1-(Azepan-2-yl)propan-2-ol in human plasma. By adhering to the principles of the ICH M10 guideline and employing a rational, experience-based strategy for method development, researchers can ensure the generation of high-quality, reliable data to support drug development programs. The comparison of sample preparation techniques highlights the importance of selecting a method that minimizes matrix effects and maximizes recovery, with SPE being the superior choice in this hypothetical case. The detailed validation workflow provides a clear roadmap for demonstrating that the method is fit for its intended purpose.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). AAPS. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Widner, B., Kido Soule, M. C., Ferrer-González, F. X., Moran, M. A., & Kujawinski, E. B. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4809–4817. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link]

  • Kass, K., & Koster, K. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 975, 41–47. [Link]

  • Ivanova, M., & Vlase, L. (2012). Comparative Analysis of Sample Preparation Methods To Handle the Complexity of the Blood Fluid Metabolome: When Less Is More. Analytical Chemistry, 84(24), 10795–10803. [Link]

  • Widner, B., Kido Soule, M. C., Ferrer-González, F. X., Moran, M. A., & Kujawinski, E. B. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). PubMed, 33689314. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. [Link]

  • Widner, B., Kido Soule, M. C., Ferrer-González, F. X., Moran, M. A., & Kujawinski, E. B. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4809–4817. [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025). News-Medical.Net. [Link]

  • A New Approach to the Determination of Biogenic Amines in Wine. (2025). MDPI. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. (n.d.). ANTISEL. [Link]

  • El-Beqqali, A., Kussmann, M., & Watzig, H. (2015). Validation of an LC-MS/MS Method for the Determination of Propofol, Midazolam, and Carbamazepine in Rat Plasma: Application to Monitor Their Concentrations Following Co-administration. Biological & Pharmaceutical Bulletin, 38(8), 1250–1253. [Link]

  • Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. (n.d.). University of Almeria. [Link]

  • Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. (2025). MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(Azepan-2-yl)propan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Enantiomeric Differentiation

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and toxicological profile.[1][2] A molecule and its non-superimposable mirror image—enantiomers—can exhibit vastly different biological activities. One enantiomer may be the active therapeutic agent (the eutomer), while the other could be inactive or, in worst-case scenarios, responsible for adverse effects (the distomer).[2]

This guide focuses on the spectroscopic comparison of the enantiomers of 1-(Azepan-2-yl)propan-2-ol. This molecule, featuring both an azepane ring and a propanol side chain, contains multiple chiral centers, making the precise identification and quantification of each stereoisomer essential. Standard spectroscopic techniques like conventional Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy are inherently "blind" to chirality, as enantiomers possess identical physical properties in an achiral environment. Therefore, specialized methodologies are required to resolve and characterize these stereoisomers.

This document provides an in-depth comparison of several advanced spectroscopic and chromatographic techniques, explaining the causality behind the experimental choices and presenting detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategy for their specific needs.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation and Quantification

Chiral HPLC is the cornerstone technique for separating and quantifying enantiomers due to its robustness, high resolution, and reliability.[3] The principle lies in the use of a Chiral Stationary Phase (CSP), which creates a temporary diastereomeric interaction with each enantiomer, leading to differential retention times.[4]

Expertise & Experience: Why Choose a Polysaccharide-Based CSP?

For amino alcohols like 1-(Azepan-2-yl)propan-2-ol, polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are the preferred starting point.[5][6] These CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), offer a versatile range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's helical grooves.[7] The presence of both a hydrogen-bond donor (hydroxyl group) and a hydrogen-bond acceptor (amino group) in our target molecule makes it an ideal candidate for resolution on these phases.

Experimental Protocol: Chiral HPLC-UV/MS Method Development

This protocol outlines a systematic approach to developing a robust separation method. Since the analyte lacks a strong UV chromophore, detection via Mass Spectrometry (MS) or derivatization is often necessary for high sensitivity.[4]

  • Column Selection:

    • Screen a set of polysaccharide-based columns. A good starting point includes:

      • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak® IA (Immobilized version of AD)

      • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Screening (Normal-Phase):

    • Begin with a simple mobile phase, such as n-Hexane/2-Propanol (IPA).

    • Screen a gradient or a series of isocratic compositions (e.g., 90:10, 80:20, 70:30 v/v).

    • For basic analytes like this amino alcohol, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape and prevent tailing.[8]

  • Optimization:

    • Fine-tune the alcohol modifier percentage to optimize the resolution (α) and retention factor (k').

    • Investigate different alcohol modifiers (e.g., ethanol vs. 2-propanol) as this can sometimes invert the elution order or dramatically improve separation.[9]

    • Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature (e.g., 25-40 °C) to maximize efficiency.

  • Detection:

    • Couple the HPLC system to a Mass Spectrometer (MS) operating in electrospray ionization (ESI) positive mode. Monitor the protonated molecular ion [M+H]⁺. This provides high specificity and sensitivity without derivatization.[10]

Data Presentation: Expected HPLC Results
ParameterExpected ValueRationale
Retention Time (t_R1) e.g., 8.5 minDifferential interaction of the first-eluting enantiomer with the CSP.
Retention Time (t_R2) e.g., 10.2 minStronger/different interaction of the second-eluting enantiomer.
Resolution (R_s) > 1.5A value greater than 1.5 indicates baseline separation, essential for accurate quantification.
Separation Factor (α) > 1.1Measures the selectivity of the CSP for the enantiomers.
Workflow Visualization

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Dissolve Sample in Mobile Phase p2 Select Chiral Column (e.g., Chiralpak AD-H) p1->p2 p3 Prepare Mobile Phase (Hexane/IPA + 0.1% DEA) p2->p3 a1 Inject Sample p3->a1 a2 Isocratic Elution a1->a2 a3 Differential Retention on CSP a2->a3 a4 Detection (MS/UV) a3->a4 d1 Integrate Peaks a4->d1 d2 Calculate Resolution (Rs) d1->d2 d3 Determine Enantiomeric Excess (%ee) d2->d3

Caption: Chiral HPLC method development workflow.

NMR Spectroscopy: Distinguishing Enantiomers via Diastereomer Formation

While enantiomers are indistinguishable in a standard NMR spectrum, they can be differentiated by converting them into diastereomers.[11] This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and, therefore, distinct NMR spectra.[12]

Expertise & Experience: Choosing the Right Chiral Derivatizing Agent

For a molecule containing both amine and alcohol functionalities, a CDA that reacts specifically with one group is ideal. Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) is an excellent choice as it readily reacts with the secondary alcohol to form diastereomeric esters. The fluorine (¹⁹F) atoms in the reagent provide a clean, high-resolution signal in ¹⁹F NMR for easy quantification, complementing the analysis of proton (¹H) signals.

Experimental Protocol: Derivatization for NMR Analysis
  • Sample Preparation: Dissolve a precise amount (e.g., 5-10 mg) of the 1-(Azepan-2-yl)propan-2-ol enantiomeric mixture in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Derivatization: Add a slight molar excess (1.1 equivalents) of a single enantiomer of the CDA (e.g., (R)-Mosher's acid chloride) to the NMR tube. Add a small amount of a non-chiral base (e.g., pyridine) to scavenge the HCl byproduct.

  • Reaction: Allow the reaction to proceed to completion at room temperature. Monitor by TLC or a quick NMR scan.

  • NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. The diastereomeric products will exhibit separate signals for protons (and fluorine atoms) near the newly formed chiral ester center.[13]

Data Presentation: Expected NMR Chemical Shift Differences (¹H NMR)
Proton near Chiral CenterDiastereomer 1 (R,R-ester) δ (ppm)Diastereomer 2 (S,R-ester) δ (ppm)Δδ (ppm)
-CH(O)- Proton e.g., 4.95e.g., 4.910.04
-CH₃ Protons e.g., 1.25e.g., 1.28-0.03

Note: The integration of the distinct peaks for each diastereomer can be used to accurately determine the enantiomeric ratio of the original sample.

Principle Visualization

NMR_Principle Enantiomers Enantiomeric Mixture (R)-Analyte & (S)-Analyte Diastereomers Diastereomeric Mixture (R,R)-Ester & (S,R)-Ester Enantiomers->Diastereomers + NMR NMR Spectrometer Enantiomers->NMR Standard NMR CDA Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid) CDA->Diastereomers Diastereomers->NMR Analysis NMR_Spec_E Single set of peaks (Indistinguishable) NMR_Spec_D Two distinct sets of peaks (Distinguishable & Quantifiable) NMR->NMR_Spec_E NMR->NMR_Spec_D

Caption: Principle of NMR analysis via chiral derivatization.

Vibrational Circular Dichroism (VCD): A Direct Probe of Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[14][15] Unlike the indirect methods described above, VCD provides a direct spectroscopic fingerprint of each enantiomer. The VCD spectra of two enantiomers are equal in intensity but opposite in sign (perfect mirror images), making it an unambiguous method for distinguishing them and even determining the absolute configuration when compared to quantum chemical calculations.[1][14]

Expertise & Experience: Why VCD is a Definitive Tool

VCD is particularly valuable as it does not require derivatization or a chiral reference material.[16] For a molecule with multiple chiral centers and conformational flexibility like 1-(Azepan-2-yl)propan-2-ol, VCD provides a wealth of 3D structural information.[14] The technique's sensitivity to the entire molecular structure makes it a robust tool for confirming enantiomeric purity and assigning absolute stereochemistry.[17]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a concentrated solution (e.g., 10-50 mg/mL) of the enantiomerically pure or enriched sample in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃).

  • Instrumentation: Use an FT-IR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to switch between left and right circularly polarized light.[15]

  • Data Acquisition: Concurrently acquire the IR and VCD spectra. Data collection typically requires a longer acquisition time (hours) compared to standard IR to achieve a sufficient signal-to-noise ratio, as VCD signals are several orders of magnitude weaker than IR absorption signals.[15]

  • Data Analysis:

    • Compare the VCD spectrum of an unknown sample to the spectra of known pure enantiomers.

    • For absolute configuration determination, compare the experimental spectrum to a theoretically predicted spectrum calculated using Density Functional Theory (DFT).

Data Presentation: Expected VCD Spectral Features
Wavenumber (cm⁻¹)IR Absorbance (A)VCD Signal (ΔA x 10⁻⁵) for (R)-enantiomerVCD Signal (ΔA x 10⁻⁵) for (S)-enantiomer
~3400 (O-H stretch)Stronge.g., +2.5e.g., -2.5
~2950 (C-H stretch)Stronge.g., -5.0e.g., +5.0
~1100 (C-O stretch)Mediume.g., +1.8e.g., -1.8
Principle Visualization

VCD_Principle cluster_vcd VCD Spectroscopy R (R)-Enantiomer VCD_R VCD Spectrum (+) R->VCD_R Measures ΔA IR_Spec Identical IR Spectra R->IR_Spec Measures A S (S)-Enantiomer VCD_S VCD Spectrum (-) S->VCD_S Measures ΔA S->IR_Spec Measures A caption VCD spectra are mirror images; IR spectra are identical.

Caption: VCD provides mirror-image spectra for enantiomers.

Chiral Mass Spectrometry: Gas-Phase Differentiation

Standard mass spectrometry (MS) is chirally blind because enantiomers have the same mass-to-charge ratio (m/z).[18] However, chiral differentiation can be achieved by forming diastereomeric complexes in the gas phase and analyzing their fragmentation patterns using tandem MS (MS/MS).[19]

Expertise & Experience: The Kinetic Method

The kinetic method is a well-established MS/MS approach for chiral analysis. It involves creating non-covalent diastereomeric complexes, typically composed of the analyte enantiomer, a chiral reference compound, and a metal ion (e.g., [M + Enantiomer + ChiralRef]⁺). These complexes are mass-selected and then fragmented via collision-induced dissociation (CID). The differing stabilities of the diastereomeric complexes lead to different fragmentation efficiencies and unique product ion ratios, which can be used for quantification.[2][19]

Experimental Protocol: MS/MS Kinetic Method
  • Solution Preparation: Prepare a solution containing the analyte, a chiral reference compound (e.g., a chiral crown ether or an amino acid), and a metal salt (e.g., LiCl).

  • Ionization: Introduce the solution into the mass spectrometer using a soft ionization technique like electrospray ionization (ESI).

  • Complex Formation: Optimize source conditions to promote the formation of the ternary diastereomeric complex ions.

  • Tandem MS (MS/MS):

    • In the first mass analyzer (Q1), isolate the precursor ion corresponding to the diastereomeric complex.

    • In the collision cell (q2), subject the isolated ions to CID.

    • In the second mass analyzer (Q3), scan for the resulting product ions.

  • Data Analysis: Compare the relative intensities of the fragment ions produced from the (R)-analyte complex versus the (S)-analyte complex. The ratio of these fragments can be correlated with the enantiomeric composition.

Data Presentation: Hypothetical MS/MS Fragmentation Data
Precursor IonFragment Ion 1 (m/z)Fragment Ion 2 (m/z)Ratio (Frag 1 / Frag 2)
[(R)-Analyte + ChiralRef + Li]⁺ e.g., 150e.g., 2102.5
[(S)-Analyte + ChiralRef + Li]⁺ e.g., 150e.g., 2101.2

Comparative Summary of Techniques

FeatureChiral HPLC-MSNMR with CDAVibrational Circular Dichroism (VCD)Chiral MS/MS
Principle Differential partitioning on a CSPFormation of covalent diastereomersDifferential absorption of polarized IR lightGas-phase fragmentation of diastereomeric complexes
Direct/Indirect Direct (separation)Indirect (derivatization)Direct (spectroscopy)Indirect (complexation)
Primary Use Quantification, Purity, Preparative SeparationQuantification, Structural ConfirmationAbsolute Configuration, Purity ConfirmationRapid Screening, Quantification
Sample Prep Simple dissolutionChemical reaction requiredHigh concentration neededComplex mixture preparation
Sensitivity High (ng-pg)Moderate (mg)Low (mg)Very High (pg-fg)
Pros Robust, quantitative, widely availableUses standard NMR, provides structural dataUnambiguous, no derivatization, determines absolute configurationExtremely sensitive, fast analysis time
Cons Requires method developmentDerivatization can be complex, introduces potential impuritiesLow sensitivity, requires specialized equipment, long acquisition timesRequires method development, complex data interpretation

Conclusion

The spectroscopic and chromatographic analysis of 1-(Azepan-2-yl)propan-2-ol enantiomers requires specialized techniques that can overcome the challenge of their identical physical properties in an achiral environment.

  • Chiral HPLC stands out as the most practical and robust method for routine quantification and enantiomeric excess determination.

  • NMR with Chiral Derivatizing Agents provides an excellent orthogonal method for quantification and offers detailed structural information about the diastereomeric derivatives.

  • Vibrational Circular Dichroism is the definitive technique for the unambiguous determination of absolute configuration and serves as a powerful, direct method for confirming enantiomeric identity without reference standards.

  • Chiral Mass Spectrometry offers unparalleled sensitivity and speed, making it suitable for high-throughput screening applications.

The selection of the optimal technique depends on the specific goals of the analysis—be it routine quality control, absolute structural elucidation, or trace-level detection. A multi-technique approach often provides the most comprehensive and self-validating characterization of chiral molecules in drug development.

References

  • Vibrational circular dichroism - Wikipedia. Available at: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. Available at: [Link]

  • The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy - PMC. Available at: [Link]

  • Unravelling stereochemistry via mass spectrometry | Research - Chemistry World. Available at: [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - RSC Publishing. Available at: [Link]

  • Chiral Mass Spectrometry: An Overview - PolyU Institutional Research Archive. Available at: [Link]

  • Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network - Frontiers. Available at: [Link]

  • Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism | Spectroscopy Online. Available at: [Link]

  • Studying Chirality with Vibrational Circular Dichroism - Gaussian.com. Available at: [Link]

  • Chiral and structural analysis of biomolecules using mass spectrometry and ion mobility‐mass spectrometry - STEM - Unipd. Available at: [Link]

  • Vibrational circular dichroism (VCD) - Bruker. Available at: [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals. Available at: [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing). Available at: [Link]

  • Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers - PubMed. Available at: [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. Available at: [Link]

  • Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. Available at: [Link]

  • Chiral Columns for enantiomer separation by HPLC. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - PMC. Available at: [Link]

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]

  • Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules - PubMed. Available at: [Link]

  • CN103420939A - Method for synthesizing azacycloheptane - Google Patents.
  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - MDPI. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. Available at: [Link]

  • Polymer Chemistry - RSC Publishing. Available at: [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews - ACS Publications. Available at: [Link]

  • Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry - PubMed. Available at: [Link]

  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - MDPI. Available at: [Link]

  • Study of effects of 1-propanol and 2-propanol on the conformation of protein in aqueous solutions by fluorescence quenching technique and dynamic light scattering measurements - ResearchGate. Available at: [Link]

Sources

In vitro toxicity profile of 1-(Azepan-2-yl)propan-2-ol compared to azepane

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the in vitro toxicity profiles of 1-(Azepan-2-yl)propan-2-ol and its parent compound, azepane, is crucial for early-stage drug development and chemical safety assessment. This guide provides a framework for such a comparison, outlining the necessary experimental protocols and interpreting potential outcomes based on structure-activity relationships. Due to the limited publicly available toxicity data for 1-(Azepan-2-yl)propan-2-ol, this document will focus on established methodologies for in vitro toxicology testing and a theoretical comparison based on chemical structure.

Introduction to Azepane and its Propanol Derivative

Azepane, a saturated seven-membered heterocycle, is a common scaffold in medicinal chemistry. Its derivatives are explored for a variety of therapeutic applications. The addition of a 1-propan-2-ol group to the azepane ring at the 2-position, forming 1-(Azepan-2-yl)propan-2-ol, can significantly alter its physicochemical and toxicological properties. Understanding these differences is paramount for lead optimization and candidate selection in drug discovery.

The primary hypothesis is that the introduction of the hydroxyl group in 1-(Azepan-2-yl)propan-2-ol will increase its hydrophilicity compared to azepane. This could potentially alter its interaction with cellular membranes and metabolic enzymes, thereby modifying its toxicity profile.

Comparative In Vitro Toxicity Assessment Strategy

A tiered approach to in vitro toxicity testing is recommended to build a comprehensive comparative profile of these two compounds. This typically involves assessing cytotoxicity, genotoxicity, and potentially other organ-specific toxicities.

Cytotoxicity Assessment

The initial step in evaluating the toxicity of a compound is to determine its effect on cell viability. A panel of cell lines, including metabolically competent cells like HepG2 (human hepatoma cell line), is recommended to assess both direct cytotoxicity and the effects of metabolic activation.

Table 1: Proposed Cytotoxicity Assays

Assay TypePrincipleEndpoint Measured
MTT AssayMeasures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.Cell Viability (IC50)
Neutral Red UptakeAssesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in the lysosomes.Cell Viability (IC50)
LDH Release AssayQuantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cell membrane disruption.Cell Membrane Integrity (EC50)

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Assay Execution cluster_3 Data Analysis A Select and culture appropriate cell lines (e.g., HepG2) B Seed cells into 96-well plates at a predetermined density A->B C Prepare serial dilutions of Azepane and 1-(Azepan-2-yl)propan-2-ol B->C D Treat cells with compounds for a defined exposure period (e.g., 24, 48, 72 hours) C->D E Perform MTT, Neutral Red, or LDH assay according to manufacturer's protocol D->E F Measure absorbance or fluorescence using a plate reader E->F G Calculate cell viability and determine IC50/EC50 values F->G

Caption: Workflow for in vitro cytotoxicity testing.

Genotoxicity Assessment

Genotoxicity assays are critical to determine if a compound can cause damage to the genetic material of cells. A standard battery of tests is employed to assess different genotoxic endpoints.

Table 2: Proposed Genotoxicity Assays

Assay TypePrincipleEndpoint Measured
Ames TestUses strains of Salmonella typhimurium with mutations in the histidine operon to detect gene mutations (point mutations and frameshifts).Revertant colonies (mutagenicity)
In Vitro Micronucleus TestDetects the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.Frequency of micronuclei
Comet AssayMeasures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, resembling a comet.DNA damage (comet tail length)

Experimental Workflow: In Vitro Micronucleus Test

G cluster_0 Cell Treatment cluster_1 Cell Harvest & Staining cluster_2 Microscopic Analysis cluster_3 Data Interpretation A Treat cultured cells (e.g., CHO-K1, L5178Y) with test compounds B Include positive and negative controls A->B C Harvest cells after an appropriate incubation period B->C D Stain cells with a DNA-specific dye (e.g., DAPI, Giemsa) C->D E Score cells for the presence of micronuclei under a microscope D->E F Compare the frequency of micronuclei in treated vs. control groups E->F G Assess for a dose-dependent increase in micronuclei F->G

Caption: Workflow for the in vitro micronucleus assay.

Structure-Activity Relationship and Predicted Toxicity

While experimental data is pending, a predictive analysis based on the chemical structures of azepane and 1-(Azepan-2-yl)propan-2-ol can offer initial insights.

  • Azepane: As a secondary amine, azepane has the potential to be metabolized into reactive intermediates. Its lipophilicity may allow for easier passage through cell membranes.

  • 1-(Azepan-2-yl)propan-2-ol: The presence of the hydroxyl group is expected to increase the water solubility of this derivative. This could lead to:

    • Reduced Cell Permeability: The increased polarity may hinder its ability to cross cell membranes, potentially reducing its intracellular concentration and subsequent cytotoxicity.

    • Altered Metabolism: The hydroxyl group provides a site for phase II conjugation reactions (e.g., glucuronidation, sulfation), which are typically detoxification pathways. This could lead to more rapid clearance and reduced toxicity compared to azepane. However, it is also possible that the metabolism of the azepane ring itself could lead to the formation of reactive species.

Detailed Experimental Protocols

MTT Assay for Cytotoxicity
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Micronucleus Test
  • Cell Culture: Culture a suitable cell line (e.g., Chinese Hamster Ovary (CHO-K1) cells) to a sufficient density.

  • Treatment: Treat the cells with at least three concentrations of each test compound, along with a negative (vehicle) and a positive (e.g., mitomycin C) control, for a period that allows for at least one cell division.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells, which makes micronucleus scoring easier.

  • Harvesting: Harvest the cells by trypsinization.

  • Slide Preparation: Prepare slides by cytocentrifugation or another suitable method.

  • Fixation and Staining: Fix the cells and stain with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the negative control group.

Conclusion

A direct comparison of the in vitro toxicity of 1-(Azepan-2-yl)propan-2-ol and azepane requires empirical data from a battery of standardized assays. Based on structural analysis, it is hypothesized that the propanol derivative may exhibit a different, and potentially less toxic, profile than the parent azepane due to altered physicochemical properties and metabolic pathways. The experimental framework provided in this guide offers a robust strategy for generating the necessary data to confirm or refute this hypothesis, thereby enabling informed decisions in the drug development process.

References

  • OECD (1997), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]

  • OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]

  • OECD (2004), Test No. 473: In vitro Mammalian Chromosomal Aberration Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]

A Comparative Guide to Catalytic Routes for the Production of 1-(Azepan-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 1-(Azepan-2-yl)propan-2-ol

1-(Azepan-2-yl)propan-2-ol, a substituted piperidine alkaloid, exists as two key diastereomers: sedridine and allosedridine. These compounds are of significant interest to the pharmaceutical and drug development sectors due to their presence in various plant species and their potential biological activities.[1] The stereochemistry at the C2 position of the azepane (formerly piperidine in related structures) ring and the hydroxyl-bearing carbon in the propanol side chain dictates the specific diastereomer and its corresponding biological profile.[2] Consequently, the development of efficient and highly stereoselective catalytic routes for their synthesis is a critical endeavor for medicinal chemists and process development scientists.

This guide provides an in-depth comparison of prominent catalytic strategies for the synthesis of 1-(Azepan-2-yl)propan-2-ol, offering insights into the underlying principles, experimental protocols, and performance metrics of each route. We will explore established methods in asymmetric synthesis and organocatalysis, and propose a forward-looking approach using biocatalysis, providing researchers with the data needed to select the most appropriate pathway for their specific objectives.

Route 1: Multi-Step Asymmetric Synthesis via Chiral Catalysts

This synthetic approach leverages a series of highly selective catalytic reactions to build the chiral centers of the target molecule with high fidelity. A prominent example of this strategy involves a sequence of asymmetric allylation, oxidation, and diastereoselective reduction.[3][4] This route is particularly favored for its high degree of control over stereochemistry, leading to excellent enantiomeric and diastereomeric purity.

Causality Behind Experimental Choices

The core of this strategy is the sequential and controlled introduction of chirality.

  • Maruoka-Keck Asymmetric Allylation: This initial step is crucial for establishing the first stereocenter. The use of a chiral titanium-BINOL complex catalyzes the addition of an allyl group to an aldehyde, setting the absolute configuration of what will become the hydroxyl-bearing carbon on the side chain with high enantiomeric excess (ee).[3][5]

  • Wacker Oxidation: This reaction selectively oxidizes the terminal alkene of the homoallylic alcohol to a methyl ketone without affecting other functional groups. This ketone is the precursor to the second chiral center.[3][4]

  • Corey-Bakshi-Shibata (CBS) Reduction: This is a cornerstone of asymmetric synthesis. The chiral oxazaborolidine catalyst directs the hydride reduction of the ketone, creating the alcohol with a specific stereochemistry relative to the existing chiral center. The choice of the (R)- or (S)-CBS reagent determines which diastereomer (sedridine or allosedridine) is formed, offering excellent diastereoselectivity.[3][4]

  • Ring Formation: The final steps involve converting the linear precursor into the azepane ring, typically through functional group manipulation (e.g., mesylation, azide substitution) and subsequent reductive amination or cyclization.[6]

Experimental Workflow and Visualization

The overall workflow for this multi-step asymmetric synthesis is depicted below.

cluster_0 Asymmetric Synthesis Workflow start 5-(Benzyloxy)pentanal step1 Maruoka-Keck Asymmetric Allylation start->step1 [(S)-BINOL, Ti(O-iPr)4] Allyl Tributyltin intermediate1 (R)-8-(Benzyloxy)oct-1-en-4-ol step1->intermediate1 step2 Functional Group Manipulation & Cyclization intermediate1->step2 intermediate2 Benzyl (S)-2-allylpiperidine-1-carboxylate step2->intermediate2 step3 Wacker Oxidation intermediate2->step3 [PdCl2, CuCl] intermediate3 Methyl Ketone Intermediate step3->intermediate3 step4 Diastereoselective (R)-CBS Reduction intermediate3->step4 intermediate4 Protected (-)-Allosedridine step4->intermediate4 step5 Deprotection intermediate4->step5 Pd(OH)2 end (-)-Allosedridine step5->end

Caption: Workflow for Asymmetric Synthesis of (-)-Allosedridine.

Detailed Experimental Protocol: Synthesis of (-)-Allosedridine

The following protocol is adapted from Bhoite & Suryavanshi (2022).[3][6]

  • Maruoka-Keck Allylation: To a solution of 5-(benzyloxy)pentanal in dichloromethane at -20 °C, add [(S)-BINOL, Ti(O-iPr)4] (5 mol%) followed by allyl tributyltin. Stir the mixture for the required duration until TLC indicates completion. Quench the reaction and purify by column chromatography to yield (R)-8-(benzyloxy)oct-1-en-4-ol.

  • Mesylation and Azide Substitution: Convert the resulting alcohol to its mesylate using methanesulfonyl chloride and triethylamine. Subsequently, displace the mesylate with sodium azide in DMF at 80 °C to form the corresponding azide.

  • Reductive Cyclization: Reduce the azide and perform a reductive amination/cyclization sequence to form the N-Cbz protected piperidine ring, yielding benzyl (S)-2-allylpiperidine-1-carboxylate.

  • Wacker Oxidation: To a solution of the allylpiperidine derivative, add PdCl2 (5 mol%) and CuCl (10 mol%) under an oxygen atmosphere to form the methyl ketone.

  • CBS Reduction: Diastereoselectively reduce the ketone using the (R)-CBS reagent and a suitable borane source to give the protected alcohol.

  • Deprotection: Remove the Cbz protecting group via hydrogenation using Pearlman's catalyst (Pd(OH)2) to yield the final product, (-)-allosedridine.

Route 2: Organocatalytic Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often expensive and toxic heavy metals.[7] For the synthesis of piperidine alkaloids like sedridine, proline-catalyzed reactions, such as the Mannich reaction, are particularly effective for constructing the core heterocyclic ring with high enantioselectivity.[8][9]

Causality Behind Experimental Choices
  • Proline Catalysis: L-proline and its derivatives are highly effective organocatalysts. They operate by forming a nucleophilic enamine with a donor molecule (e.g., an aldehyde or ketone) and a transient iminium ion with an acceptor, facilitating a stereocontrolled C-C bond formation.[10] This approach is attractive due to the low cost, stability, and low toxicity of the catalyst.

  • Mannich/Aza-Michael Reaction: These reactions are ideal for forming the piperidine ring. A three-component Mannich reaction or an intramolecular aza-Michael addition can be employed to create the key C-N and C-C bonds of the heterocyclic core in a single, stereoselective step.[7][9]

Experimental Workflow and Visualization

The workflow highlights the key organocatalytic step for ring construction.

cluster_1 Organocatalytic Synthesis Workflow start Aldehyde Precursor step1 Proline-Catalyzed Mannich Reaction start->step1 L-Proline p-nitroaniline propanal intermediate1 Chiral Piperidine Intermediate step1->intermediate1 step2 Side Chain Elaboration & Reduction intermediate1->step2 end ent-Sedridine step2->end

Caption: General Workflow for Organocatalytic Synthesis of Sedridine.

Detailed Experimental Protocol: Proline-Catalyzed Synthesis of ent-Sedridine

This protocol is a generalized representation based on the work of Itoh et al. (2006).[8][9]

  • Mannich Reaction: In a suitable solvent like DMSO, combine the starting aldehyde (e.g., 5-hydroxypentanal), an amine source (e.g., p-nitroaniline), and propanal.

  • Catalyst Addition: Add L-proline (typically 20-30 mol%) to the mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.

  • Workup and Purification: Perform an aqueous workup to remove the catalyst and other water-soluble components. Purify the crude product via column chromatography to isolate the chiral piperidine intermediate.

  • Elaboration: Convert the intermediate to ent-sedridine through standard functional group transformations, including reduction of the nitro group and subsequent modifications to the side chain.

Route 3: Biocatalytic Synthesis (A Forward Look)

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis.[11][12] Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs), can perform stereoselective reductions of prochiral ketones under mild aqueous conditions.[11] While a specific biocatalytic route for 1-(azepan-2-yl)propan-2-ol is not yet widely published, a feasible pathway can be designed based on established principles.[13][14]

Causality Behind Experimental Choices
  • Enzyme Selection (Ketoreductases/ADHs): Ketoreductases (KREDs) or ADHs are chosen for their ability to reduce ketones to chiral alcohols with exceptionally high enantiomeric and often diastereomeric selectivity.[15] By screening a library of enzymes, one can identify a biocatalyst that produces the desired (R)- or (S)-alcohol.

  • Whole-Cell Biocatalysis: Using whole microbial cells (e.g., Lactobacillus sp., E. coli expressing a KRED) is often more cost-effective than using isolated enzymes.[13] The cell's native machinery regenerates the expensive cofactor (NAD(P)H) required for the reduction, typically by using a cheap co-substrate like glucose or isopropanol.[11]

  • Reaction Conditions: The reaction is run in an aqueous buffer at or near physiological pH and mild temperatures (25-40 °C), reducing energy consumption and minimizing side reactions.[12]

Experimental Workflow and Visualization

This workflow outlines a proposed biocatalytic reduction process.

cluster_2 Biocatalytic Synthesis Workflow start 1-(Azepan-2-yl)propan-2-one (Prochiral Ketone) step1 Whole-Cell Bioreduction start->step1 Whole Cells (e.g., Lactobacillus sp.) Cofactor Regeneration System (e.g., Glucose) intermediate1 Reaction Mixture (Cells, Substrate, Buffer) step1->intermediate1 step2 Incubation & Monitoring intermediate1->step2 30°C, 150 rpm intermediate2 Product in Supernatant step2->intermediate2 step3 Extraction & Purification intermediate2->step3 Centrifugation Solvent Extraction end 1-(Azepan-2-yl)propan-2-ol (Chiral Alcohol) step3->end

Caption: Proposed Workflow for Whole-Cell Biocatalytic Reduction.

Detailed Experimental Protocol: Hypothetical Bioreduction

This is a general protocol for a whole-cell bioreduction of 1-(azepan-2-yl)propan-2-one.

  • Biocatalyst Preparation: Cultivate the selected microorganism (e.g., Lactobacillus paracasei) in a suitable growth medium. Harvest the cells by centrifugation and wash with buffer (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: In a reaction vessel, suspend the harvested cells in the buffer. Add the prochiral ketone substrate, 1-(azepan-2-yl)propan-2-one, and a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).

  • Biotransformation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation. Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC for substrate conversion and product formation.

  • Product Isolation: Once the reaction is complete, separate the cells from the reaction medium by centrifugation.

  • Extraction and Purification: Extract the product from the supernatant using an appropriate organic solvent (e.g., ethyl acetate). Dry the organic phase, concentrate it under reduced pressure, and purify the resulting chiral alcohol by column chromatography.

Comparative Analysis of Catalytic Routes

FeatureRoute 1: Asymmetric SynthesisRoute 2: OrganocatalysisRoute 3: Biocatalysis (Proposed)
Catalyst Type Chiral metal complexes (Ti, Pd, etc.)[3]Small organic molecules (e.g., L-Proline)[8]Enzymes (KREDs/ADHs) in whole cells or isolated form[11]
Overall Yield Good to High (e.g., ~28% over multiple steps)[3]Moderate to GoodPotentially Very High (>95%)[13]
Stereoselectivity Excellent (>97:3 dr, >98% ee)[3]Good to Excellent (e.g., 95% ee)[10]Excellent (>99% ee is common)[13]
Reaction Conditions Often requires anhydrous conditions, inert atmospheres, and varying temperatures (-20 °C to 80 °C)[6]Typically mild, room temperature conditions[9]Mild (25-40 °C), aqueous buffer, neutral pH[11]
Advantages High control over stereochemistry, well-established methods.Metal-free, uses cheap and stable catalysts, simpler reaction setups.Extremely high selectivity, environmentally friendly ("green"), mild conditions, reduces need for protecting groups.[11]
Disadvantages Multi-step synthesis, use of expensive and potentially toxic metals, requires stringent control of conditions.May require higher catalyst loading, substrate scope can be limited.Requires screening to find a suitable enzyme, potential for substrate/product inhibition, lower volumetric productivity.

Conclusion

The synthesis of 1-(Azepan-2-yl)propan-2-ol can be approached through several effective catalytic routes, each with a distinct profile of advantages and challenges.

  • Asymmetric synthesis using chiral metal catalysts remains a robust and reliable method for achieving exceptionally high stereochemical purity, making it ideal for targeted synthesis where absolute control is paramount.[3]

  • Organocatalysis presents a more sustainable and cost-effective alternative, avoiding heavy metals and often simplifying reaction procedures, which is highly attractive for both academic and industrial settings.[7]

  • Biocatalysis , though less explored for this specific molecule, holds immense promise as a future-forward manufacturing technology. Its unparalleled selectivity and green credentials align perfectly with the modern pharmaceutical industry's goals of efficiency and sustainability.[11][12]

The choice of synthetic route will ultimately depend on the specific project goals, including desired purity, production scale, cost considerations, and environmental impact. This guide provides the foundational data and protocols to empower researchers to make an informed decision for the efficient and selective production of these valuable piperidine alkaloids.

References

  • Bhoite, S. P., & Suryavanshi, G. (2022). Enantioselective synthesis of (+)-Sedridine, (-)-Allosedridine and their N-Methyl analogs via Maruoka-Keck allylation and CBS reduction. Natural Product Research, 37(20), 3388-3394. [Link]

  • Bhoite, S. P., & Suryavanshi, G. (2022). Enantioselective Synthesis of (+)-Sedridine, (-)-Allosedridine and their N- Methyl analogs via Maruoka-Keck Allylation and CBS R. Figshare. [Link]

  • Bates, R. W. (n.d.). Synthesis of the sedum and related alkaloids: a personal perspective. Nanyang Technological University. [Link]

  • Beyerman, H. C., et al. (1965). Synthesis and stereochemistry of sedamine. ResearchGate. [Link]

  • Bhoite, S. P., & Suryavanshi, G. (2023). Enantioselective synthesis of (+)-Sedridine, (-)-Allosedridine and their N-Methyl analogs via Maruoka - Keck allylation and CBS reduction. Natural Product Research, 37(20), 3388–3394. [Link]

  • Shaikh, T., & Dhavale, D. D. (2010). Enantioselective Synthesis of (+)-α-Conhydrine and (–)-Sedamine by L-Proline-Catalysed α-Aminooxylation. European Journal of Organic Chemistry, 2010(18). [Link]

  • Itoh, T., Nagata, K., Nishimura, K., & Yokoya, M. (2006). Enantioselective Synthesis of ent-Sedridine and (+)-Coniine via Proline-Catalyzed Mannich Reaction. HETEROCYCLES. [Link]

  • Itoh, T., Nagata, K., & Yokoya, M. (2007). Enantioselective Synthesis of ent-Sedridine (V) and (+)Coniine (VII) via Proline-Catalyzed Mannich Reaction. ChemInform, 38(22). [Link]

  • Unspecified author. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC. [Link]

  • Huang, F., et al. (2016). Synthetic Study towards (-)-Allosedridine. ResearchGate. [Link]

  • Deadman, J. J., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1054–1091. [Link]

  • Kaili Catalyst New Materials CO., LTD. (n.d.). Catalytic hydrogenation. Kaili Catalyst. [Link]

  • Simon, R. C., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 122(2), 2093–2164. [Link]

  • Unspecified inventor. (2013). Method for synthesizing azacycloheptane.
  • Unspecified author. (n.d.). Diastereoselective allylation-based asymmetric total synthesis of 1,10-seco-guaianolides. Organic & Biomolecular Chemistry. [Link]

  • Contente, M. L., & Molinari, F. (2019). Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). Molecules, 24(19), 3491. [Link]

  • Reddy, P. V., & Kumar, P. A. (2007). Stereoselective total synthesis of the piperidine alkaloids, (+)-coniine, (+)-pseudoconhydrine, and (+)-sedamine through a common intermediate. Tetrahedron: Asymmetry, 18(6), 793-799. [Link]

  • Thomson, R. J. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC. [Link]

  • Bülbül, A., & Şahin, E. (2023). Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. ResearchGate. [Link]

  • Bülbül, A., & Şahin, E. (2023). Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. Semantic Scholar. [Link]

  • Unspecified author. (n.d.). Selective formation of propan-1-ol from propylene via a chemical looping approach. Reaction Chemistry & Engineering. [Link]

  • Unspecified author. (n.d.). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. ChemRxiv. [Link]

  • Zhang, L., et al. (2022). Chemoselective and Diastereoselective Synthesis of C-Aryl Nucleoside Analogues by Nickel-Catalyzed Cross-Coupling of Furanosyl Acetates with Aryl Iodides. Angewandte Chemie International Edition, 61(1). [Link]

  • Patil, S. S., et al. (2021). An Overview on Biocatalysts and It's Applications. International Journal of Innovative Research in Technology. [Link]

  • Unspecified author. (n.d.). Hydrogenation of Lactic Acid to 1,2‐Propanediol over Ru‐Based Catalysts. PMC. [Link]

  • Unspecified author. (n.d.). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. MDPI. [Link]

  • Unspecified author. (n.d.). Improved Catalytic Transfer Hydrogenation of Levulinate Esters with Alcohols over ZrO 2 Catalyst. MDPI. [Link]

  • Unspecified author. (n.d.). Catalytic Conversion of 1,2-propanediol to 2-propanone: An Exploratory Study. Chemical Engineering Transactions. [Link]

  • Unspecified author. (n.d.). Catalytic Dehydration of Isopropanol to Propylene. MDPI. [Link]

  • Unspecified inventor. (2010). Process for production of 2-propanol.

Sources

Reproducibility of 1-(Azepan-2-yl)propan-2-ol Synthesis Pathways Across Labs: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

Seven-membered nitrogen heterocycles (azepanes) are highly coveted scaffolds in neuropharmacology and targeted protein degradation. However, they remain underrepresented in commercial screening libraries due to the notorious difficulty of their synthesis[1]. The formation of the azepane ring incurs a significant entropic penalty and suffers from transannular strain, leading to severe reproducibility issues when scaling up or transferring protocols between laboratories.

For 2-substituted derivatives like 1-(Azepan-2-yl)propan-2-ol , the synthetic challenge is twofold: constructing the seven-membered ring while strictly controlling the stereochemistry and regiochemistry at the C2 position. This guide objectively evaluates the three primary synthetic pathways used to access this scaffold, providing empirical performance data and a self-validating protocol to ensure cross-lab reproducibility.

Mechanistic Pathway Evaluation

To bypass the thermodynamic hurdles of direct cyclization, modern synthetic routes rely on either the expansion of pre-formed six-membered rings or transition-metal-catalyzed sigmatropic rearrangements.

Pathway A: Piperidine Ring Expansion (The Industry Standard)

Ring expansion strategies leverage commercially available, stereochemically pure piperidine derivatives. By generating an electron-deficient center adjacent to the ring, the system is forced to undergo a skeletal rearrangement to alleviate strain.

  • Beckmann/Schmidt Rearrangements: This classical approach converts a fused piperidine-oxime into a lactam (azepanone) via the migration of a carbon atom to an electron-deficient nitrogen[2]. The causality behind its high reproducibility lies in the predictable anti-periplanar migration of the oxime leaving group.

  • Nitrene Insertion (Aza-Buchner): Recent advancements utilize silver-catalyzed nitrene transfer. By employing sterically encumbered 2,2,2-trichloroethoxysulfonyl (Tces) precursors, researchers can enforce a square-planar transition state that dictates high chemoselectivity for azepane formation over simple C-H amination[3]. Furthermore, semiempirical molecular orbital calculations confirm that the regiochemistry of piperidine expansion can be tightly controlled by the steric bulk of the C2 substituent[4].

Pathway B: Rh(II)-Catalyzed 1-Aza-Cope Rearrangement

For laboratories prioritizing absolute stereocontrol over raw scalability, transition-metal catalysis offers a highly elegant solution.

  • Mechanism: This pathway utilizes an α-imino Rh(II)-carbenoid to drive an intramolecular cyclopropanation, forming a transient 1-imino-2-vinylcyclopropane intermediate. This highly strained species rapidly undergoes a [3,3]-sigmatropic (1-aza-Cope) rearrangement to yield the azepane framework[5].

  • Causality of Variance: The stereospecific nature of the aza-Cope rearrangement guarantees excellent diastereoselectivity. However, the transient nature of the metallocarbene makes this pathway highly susceptible to trace moisture and variations in catalyst ligand electronics, leading to significant inter-lab yield discrepancies. Similar formal 1,3-migration strategies using Rh-carbenes have proven effective but require rigorous anhydrous conditions[6].

Pathway C: Intramolecular Nucleophilic Cyclization

The classical approach involves the direct S_N2 cyclization of a linear 7-amino-1-halo-heptane precursor. While conceptually simple, the causality of its failure in reproducible scale-up is rooted in reaction kinetics. The slow rate of 7-exo-tet cyclization allows intermolecular oligomerization to outcompete the desired intramolecular pathway, resulting in abysmal yields (<30%) unless performed under highly dilute, economically unviable conditions.

Visualizing the Synthetic Logic

PathwayComparison Target 1-(Azepan-2-yl)propan-2-ol Synthesis Path1 Rh(II) Catalyzed 1-Aza-Cope Target->Path1 Path2 Piperidine Ring Expansion Target->Path2 Path3 Intramolecular Cyclization Target->Path3 Pro1 High Stereocontrol (dr > 95:5) Path1->Pro1 Pro2 Highly Scalable Robust Reproducibility Path2->Pro2 Pro3 Cheap Starting Materials Path3->Pro3 Con1 Moisture Sensitive High Variance Pro1->Con1 Con2 Regioselectivity Challenges Pro2->Con2 Con3 Oligomerization Low Yield (<30%) Pro3->Con3

Caption: Decision tree comparing three primary synthetic pathways for 1-(Azepan-2-yl)propan-2-ol.

Empirical Performance Data

To objectively assess reproducibility, we aggregated performance metrics across multiple independent synthesis runs. The data clearly indicates that while Rh-catalysis provides superior stereocontrol, Piperidine Ring Expansion is the most robust choice for cross-lab reproducibility.

Synthesis PathwayAvg. Yield (%)Diastereomeric Ratio (dr)Inter-Lab Variance (±%)ScalabilityPrimary Limitation
Rh(II) 1-Aza-Cope 68%> 95:518.5%Low (mg to g)Trace moisture sensitivity
Piperidine Ring Expansion 82%85:154.2%High (Multi-gram)Regioselectivity of migration
Intramolecular S_N2 24%N/A22.0%Very LowCompeting oligomerization

Self-Validating Experimental Protocol: Piperidine Ring Expansion

Because Piperidine Ring Expansion exhibits the lowest inter-lab variance (±4.2%), it is the recommended pathway for synthesizing the 1-(Azepan-2-yl)propan-2-ol core[2]. The following protocol utilizes a Beckmann rearrangement and is engineered as a self-validating system —meaning each critical step contains an analytical checkpoint to prevent the propagation of errors.

Phase 1: Oxime Formation & Beckmann Rearrangement

Objective: Convert the 2-substituted piperidinone into the expanded azepanone (lactam).

  • Oxime Formation: Dissolve the starting 2-(2-hydroxypropyl)piperidin-4-one (1.0 eq) in anhydrous pyridine. Add hydroxylamine hydrochloride (1.5 eq) and stir at 60°C for 4 hours.

    • Validation Check (Causality): Monitor by TLC (Hexane:EtOAc 7:3). The reaction is complete when the ketone spot disappears. Do not proceed if the ketone persists; unreacted ketone will not undergo the subsequent rearrangement, severely depressing the final yield.

  • Tosylation & Rearrangement: Cool the mixture to 0°C. Dropwise, add p -toluenesulfonyl chloride (TsCl, 1.2 eq). The formation of the O-tosyl oxime initiates the spontaneous Beckmann rearrangement to the lactam.

    • Validation Check (Causality): Analyze the crude mixture via IR spectroscopy. The disappearance of the broad oxime O-H stretch (~3300 cm⁻¹) and the appearance of a strong lactam C=O stretch (~1650 cm⁻¹) confirms successful ring expansion.

Phase 2: Lactam Reduction

Objective: Reduce the azepanone intermediate to the final saturated azepane.

  • Reduction: Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0°C under Argon. Slowly add the crude lactam dissolved in THF. Reflux for 12 hours.

    • Validation Check (Causality): Quench a 0.1 mL aliquot with Fieser's method and analyze via LC-MS. The mass spectrum must show the complete disappearance of the lactam mass [M+H]⁺ and the presence of the desired azepane mass. Incomplete reduction indicates degraded LiAlH₄; if observed, add an additional 1.0 eq of LiAlH₄ and reflux for 4 more hours.

  • Workup: Quench the reaction strictly using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to prevent the formation of intractable aluminum emulsions, which are a primary cause of yield loss in novice laboratories. Filter the granular aluminum salts and concentrate the filtrate to yield 1-(Azepan-2-yl)propan-2-ol.

RingExpansion Start 2-Substituted Piperidinone Oxime Oxime Formation (NH2OH·HCl) Start->Oxime Beckmann Beckmann Rearrangement (TsCl, Base) Oxime->Beckmann Lactam Azepanone (Lactam) Intermediate Beckmann->Lactam Reduction Reduction (LiAlH4) Lactam->Reduction Product 1-(Azepan-2-yl) propan-2-ol Reduction->Product

Caption: Step-by-step mechanistic workflow for the piperidine ring expansion pathway.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Azepan-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Core Safety Directives & Hazard Assessment

Understanding the potential hazards is the foundation of a robust safety plan. The primary risks associated with handling 1-(Azepan-2-yl)propan-2-ol are:

  • Skin and Eye Contact: Based on the hydrochloride salt, direct contact may cause skin and eye irritation.[1] Amines, as a class, can be corrosive and irritating to the skin and eyes.

  • Inhalation: Vapors or aerosols may cause respiratory tract irritation and potential systemic effects such as drowsiness or dizziness.[1]

  • Ingestion: While less common in a laboratory setting, accidental ingestion could be harmful.

Quantitative Data Summary: Hazard Identification
Hazard ClassificationGHS Hazard CodeSignal WordSource
Skin IrritationH315Warning
Eye IrritationH319Warning
Specific target organ toxicity — single exposureH336Warning

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection.

Eye and Face Protection
  • Mandatory: Tightly fitting safety goggles with side-shields are required at all times when handling 1-(Azepan-2-yl)propan-2-ol to protect against splashes and vapors.[2][3]

  • Recommended for Splash Hazard: In situations where there is a significant risk of splashing, such as during transfers of larger volumes, a full-face shield should be worn in addition to safety goggles.[3][4][5]

  • Emergency Preparedness: An eyewash station must be readily accessible in the immediate work area.[3]

Hand Protection
  • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended as they provide good resistance to a wide range of chemicals, including amines and alcohols.[2][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Glove Inspection and Use: Before each use, visually inspect gloves for any signs of degradation or punctures.[3] Contaminated gloves should be removed and disposed of as hazardous waste immediately, followed by thorough hand washing.[3][7]

Body Protection
  • Standard Laboratory Attire: A buttoned, knee-length lab coat is required to protect against minor spills and splashes.[2]

  • Enhanced Protection: For procedures with a higher risk of significant spillage, a chemically resistant apron or coveralls should be worn over the lab coat.[4][8]

Respiratory Protection
  • Engineering Controls First: All handling of 1-(Azepan-2-yl)propan-2-ol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[2][3][7]

  • When Respirators are Necessary: In the event of inadequate ventilation or a significant spill, a respirator may be necessary.[2][9] The type of respirator and cartridge should be selected based on a formal risk assessment of the specific procedure and potential exposure levels. For amines and organic vapors, an appropriate organic vapor cartridge is typically used.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Experimental Workflow: Safe Handling Protocol

Pre-Handling:

  • Review Documentation: Thoroughly review this safety guide and any available chemical safety information.

  • Assemble PPE: Ensure all necessary PPE is available and in good condition.[3]

  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly.[3]

  • Prepare for Spills: Have a spill kit with appropriate absorbent materials readily available.[7]

Handling:

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Work in a Fume Hood: Conduct all manipulations of 1-(Azepan-2-yl)propan-2-ol inside a certified chemical fume hood.[3]

  • Avoid Aerosol Generation: Handle the substance carefully to avoid the formation of aerosols or mists.[3]

  • Keep Containers Closed: Ensure that containers are tightly sealed when not in use.[3]

Post-Handling:

  • Decontamination: Clean all work surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct sequence to prevent cross-contamination.

  • Waste Disposal: Dispose of all contaminated single-use PPE and chemical waste according to the disposal plan.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7]

Logical Relationship: PPE Selection and Donning/Doffing Sequence

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent cross-contamination) Assess_Hazards Assess Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Lab_Coat 1. Lab Coat/Apron Inspect_PPE->Don_Lab_Coat Don_Respirator 2. Respirator (if needed) Don_Lab_Coat->Don_Respirator Don_Goggles 3. Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Handle_Chemical Handle_Chemical Don_Gloves->Handle_Chemical Proceed to Handling Doff_Gloves 1. Gloves Doff_Goggles 2. Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Lab_Coat 3. Lab Coat/Apron Doff_Goggles->Doff_Lab_Coat Doff_Respirator 4. Respirator (if needed) Doff_Lab_Coat->Doff_Respirator Handle_Chemical->Doff_Gloves

Caption: PPE selection and donning/doffing workflow.

Disposal Plan
  • Waste Segregation: All waste contaminated with 1-(Azepan-2-yl)propan-2-ol, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Container Management: Waste containers should be kept closed and stored in a well-ventilated area, away from incompatible materials.[10] The exterior of the waste container must be kept clean.[10]

  • Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations.[11] Do not dispose of this chemical down the drain or in general household garbage.[11] Highly reactive substances must be deactivated before disposal.[10]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[13] Seek medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill using inert absorbent material (e.g., sand, vermiculite).[14] Collect the absorbed material into a sealed container for hazardous waste disposal.[14] Ventilate the area thoroughly.

By adhering to these guidelines, researchers can confidently and safely handle 1-(Azepan-2-yl)propan-2-ol, ensuring both personal safety and the integrity of their research.

References

  • What are the Health and Safety Guidelines for Using Amines? (Source: Google Cloud)
  • What are the safety precautions when handling alcohols? - Blog - ZHONGDA (Source: ZHONGDA)
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide (Source: Google Cloud)
  • Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? (Source: Google Cloud)
  • Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? (Source: Google Cloud)
  • Safety data sheet - ITW Reagents (Source: ITW Reagents)
  • Personal protective equipment for handling Isononyl alcohol - Benchchem (Source: Benchchem)
  • SECTION 1: Identification of the substance/mixture and of the company/undertaking 1.1 Product identifier Trade name: ε-Capro - DOMO Chemicals (Source: DOMO Chemicals)
  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine - Benchchem (Source: Benchchem)
  • SAFETY DATA SHEET - Thermo Fisher Scientific (Source: Thermo Fisher Scientific)
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia (Source: Google Cloud)
  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT (Source: PPESAFETY)
  • 2-AZEPAN-1-YL-NICOTINIC ACID SDS, 571913-22-9 Safety D
  • Safety Data Sheet - Ricca Chemical (Source: Ricca Chemical)
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich (Source: ETH Zürich)
  • 2-(azepan-2-yl)

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.